molecular formula C12H17NO2 B019027 Isobutyl 2-(methylamino)benzoate CAS No. 65505-24-0

Isobutyl 2-(methylamino)benzoate

Cat. No.: B019027
CAS No.: 65505-24-0
M. Wt: 207.27 g/mol
InChI Key: WKYZGTHZBSYUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 2-(methylamino)benzoate (CAS 65505-24-0) is an ester derivative of benzoic acid with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound, also known as Isobutyl N-methylanthranilate, is characterized by a fruity, grape-like odor profile and is primarily utilized in research related to flavor and fragrance agents . Its application extends to the study of synthetic UV filters in sunscreen formulations, where it helps protect the skin from harmful UVA and UVB radiation . From a regulatory standpoint, it is recognized by FEMA for flavoring and is listed for use in food categories under specific regulations, though it is important to note that the FDA no longer provides for its use in certain synthetic flavoring substances . Key physical properties include a predicted density of 1.054 g/cm³, a high boiling point of approximately 297°C, and a flash point of around 133°C . It is very slightly soluble in water . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for studies in organic synthesis, cosmetic science, and material chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYZGTHZBSYUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867158
Record name Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish solid; Fruity grapefruit aroma
Record name Isobutyl N-methylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name Isobutyl N-methylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1539/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65505-24-0
Record name 2-Methylpropyl 2-(methylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65505-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl N-methylanthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL N-METHYLANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO2PZH1T3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl N-methylanthranilate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as Isobutyl N-methylanthranilate, is an aromatic ester with applications in the flavor and fragrance industries.[1] Its chemical structure, characterized by an isobutyl ester of N-methylanthranilic acid, imparts a fruity aroma reminiscent of grapefruit and grape.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. While its primary current use is in perfumery, understanding its chemical characteristics is crucial for exploring potential applications in other areas of chemical and pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference(s)
IUPAC Name 2-methylpropyl 2-(methylamino)benzoate
Synonyms Isobutyl N-methylanthranilate, iso-Butyl N-methyl anthranilate
CAS Number 65505-24-0
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Pale yellow solid (estimated)[1]
Melting Point 70 °C (at 760 mmHg)[1]
Boiling Point 296 - 297 °C (at 760 mmHg)[1]
Flash Point 133.33 °C (272.00 °F; TCC)[1]
Density 1.053 ± 0.06 g/cm³ (Predicted)
Solubility Very slightly soluble in water (10.15 mg/L at 25 °C, estimated). Soluble in alcohol.[1]
logP (o/w) 4.078 (estimated)[1]
Assay 97.00 to 100.00%[1]

Synthesis

The primary method for the synthesis of this compound is the Fischer-Speier esterification of N-methylanthranilic acid with isobutanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • N-methylanthranilic acid

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylanthranilic acid and an excess of isobutanol (e.g., 5-10 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow reactants N-methylanthranilic acid + Isobutanol acid_catalyst Add H₂SO₄ (catalyst) reactants->acid_catalyst reflux Reflux for several hours acid_catalyst->reflux neutralization Neutralize with NaHCO₃ reflux->neutralization extraction Extract with organic solvent neutralization->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry over MgSO₄/Na₂SO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), the N-methyl group (a singlet), and the aromatic protons of the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the carbons of the isobutyl and N-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching bands, and bands corresponding to the N-H stretching and C-N stretching of the secondary amine, as well as characteristic absorptions for the substituted aromatic ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the isobutyl group and other characteristic cleavages of the ester and N-methylanthranilate moiety.

Biological Activity and Metabolism

Biological Activity

There is limited publicly available information specifically on the biological activity of this compound beyond its use as a flavoring and fragrance agent. However, related anthranilate esters have been studied for various biological activities. For instance, some N-methylanthranilate derivatives have shown potential antinociceptive and analgesic properties.[4] Further research is needed to determine if this compound possesses any significant pharmacological or toxicological effects.

Metabolism

Anthranilate esters are generally expected to be absorbed and then hydrolyzed in the liver to their corresponding alcohol (isobutanol) and carboxylic acid (N-methylanthranilic acid).[5] These metabolites are then further processed and excreted.[5]

G cluster_metabolism Metabolic Pathway parent This compound hydrolysis Ester Hydrolysis (Liver) parent->hydrolysis metabolite1 N-methylanthranilic acid hydrolysis->metabolite1 metabolite2 Isobutanol hydrolysis->metabolite2 excretion Excretion metabolite1->excretion metabolite2->excretion

Caption: General metabolic pathway of anthranilate esters.

Safety and Toxicology

Specific toxicological data for this compound is not extensively available in public literature. As a fragrance ingredient, it is subject to safety assessments by industry bodies such as the Research Institute for Fragrance Materials (RIFM). It is noted that the material has the potential to form nitrosamines in nitrosating systems, and downstream users should be notified of this potential.[1] For related compounds like methyl anthranilate, the acute oral toxicity is low.[6] As with any chemical, appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion

This technical guide has summarized the key chemical properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and expected spectral features. While its current applications are primarily in the flavor and fragrance industry, the information provided here serves as a foundational resource for researchers and scientists who may wish to explore this compound for other potential applications in chemistry and drug development. Further research into its biological activity and toxicological profile is warranted to fully understand its potential.

References

An In-depth Technical Guide to the Synthesis of Isobutyl N-methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl N-methyl anthranilate is an aromatic ester with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis can be approached through several distinct chemical pathways, each offering advantages in terms of starting material availability, yield, and scalability. This technical guide provides a comprehensive overview of the primary methods for the synthesis of isobutyl N-methyl anthranilate, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in research and development.

Core Synthesis Methodologies

The synthesis of isobutyl N-methyl anthranilate can be broadly categorized into two primary strategies:

  • Esterification of N-methylanthranilic acid: This classic approach involves the reaction of N-methylanthranilic acid with isobutyl alcohol, typically in the presence of an acid catalyst.

  • N-methylation of isobutyl anthranilate: This method starts with the readily available isobutyl anthranilate and introduces the N-methyl group through reaction with a suitable methylating agent.

Additionally, a "one-pot" synthesis starting from isatoic anhydride presents an efficient alternative for producing N-alkylated anthranilate esters.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for analogous synthesis methods, primarily focusing on the production of methyl N-methylanthranilate, which serves as a valuable reference for the synthesis of the isobutyl ester.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReported PurityReference
Fischer-Speier Esterification N-methylanthranilic acid, MethanolSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)>80%High, requires purification[1]
Reductive Alkylation Methyl anthranilate, FormaldehydeHydrogen (H₂), Palladium on carbon (Pd/C)69% - 96.5%97.3% - 99%[1]
Methylation of Methyl Anthranilate Methyl anthranilate, Dimethyl sulfateSodium bicarbonate (NaHCO₃)~52%99%[1]
From Isatoic Anhydride Isatoic anhydride, Dimethyl sulfate, MethanolPotassium hydroxide (KOH)~85%~97%[2]

Experimental Protocols

Method 1: Fischer-Speier Esterification of N-methylanthranilic Acid

This method involves the acid-catalyzed esterification of N-methylanthranilic acid with isobutyl alcohol.

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylanthranilic acid in an excess of anhydrous isobutyl alcohol. A molar ratio of 1:10 to 1:20 (N-methylanthranilic acid to isobutyl alcohol) is recommended to drive the reaction equilibrium towards the product.

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol % relative to the N-methylanthranilic acid). This addition is exothermic.

Reaction and Work-up:

  • Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Reduce the volume of the mixture using a rotary evaporator to remove the excess isobutyl alcohol.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).[1]

Purification:

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator to obtain the crude isobutyl N-methyl anthranilate.

  • Further purification can be achieved by vacuum distillation.

Method 2: N-methylation of Isobutyl Anthranilate

This protocol describes the N-methylation of isobutyl anthranilate using a methylating agent like dimethyl sulfate.

Reaction Setup:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isobutyl anthranilate in a suitable aprotic solvent such as toluene or tetrahydrofuran (THF).

  • Add a base, such as sodium carbonate or potassium carbonate, to the mixture to act as a proton scavenger.

Reaction and Work-up:

  • Cool the mixture in an ice bath.

  • Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of an aqueous ammonium hydroxide solution to destroy any excess methylating agent.

  • Separate the organic layer, and wash it sequentially with water and brine.

Purification:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude isobutyl N-methyl anthranilate by vacuum distillation.

Method 3: Synthesis from Isatoic Anhydride (One-Pot)

This method provides a facile, one-pot synthesis starting from isatoic anhydride.[2]

Reaction Setup:

  • To a suspension of a solid metal hydroxide (e.g., pulverized potassium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere, add a solution of isatoic anhydride in the same solvent.[2] The addition is typically carried out at around 30°C over 30 minutes.[2]

  • After the formation of the N-metal salt of isatoic anhydride, a methylating agent such as dimethyl sulfate is added.[2]

Reaction and Work-up:

  • After the N-methylation step, isobutyl alcohol is added to the reaction mixture.

  • The mixture is then heated to distill off any lower-boiling components, with the temperature reaching around 100°C.[2]

  • After cooling, water is added, and the mixture is extracted with a non-polar solvent like hexane.[2]

  • The combined organic phases are washed with water.

Purification:

  • The solvent is removed on a rotary evaporator.[2]

  • The resulting crude isobutyl N-methyl anthranilate can be purified by vacuum distillation.

Visualizations

Synthesis Pathways

cluster_0 Fischer-Speier Esterification cluster_1 N-methylation NMA N-Methylanthranilic Acid Product1 Isobutyl N-methyl Anthranilate NMA->Product1 + Isobutyl Alcohol IBA Isobutyl Alcohol IBA->Product1 Catalyst1 H₂SO₄ (cat.) Catalyst1->Product1 IA Isobutyl Anthranilate Product2 Isobutyl N-methyl Anthranilate IA->Product2 + Methylating Agent MA Methylating Agent (e.g., Dimethyl Sulfate) MA->Product2 Base Base Base->Product2

Caption: Key synthesis pathways for isobutyl N-methyl anthranilate.

General Experimental Workflow

Start Reaction Setup (Reagents & Solvent) Reaction Reaction (Heating/Stirring) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification FinalProduct Pure Isobutyl N-methyl Anthranilate Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Isobutyl 2-(methylamino)benzoate (CAS No. 65505-24-0). Due to the limited availability of experimentally determined data in public-access literature, this document combines predicted values from computational models with general experimental protocols for determining key physicochemical properties. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound.

Introduction

This compound is an ester of N-methylanthranilic acid and isobutanol. Its structural features, containing an aromatic amine and an ester functional group, suggest potential applications in various fields, including fragrance, flavor, and potentially as an intermediate in organic synthesis for pharmaceutical and other specialty chemicals. A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and application in research and development.

Chemical Identity

IdentifierValue
IUPAC Name This compound
Synonyms iso-Butyl N-methyl anthranilate, Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester
CAS Number 65505-24-0[1][2]
Molecular Formula C₁₂H₁₇NO₂[1][2]
Molecular Weight 207.27 g/mol [2]
Chemical Structure
alt text

Physical Properties

PropertyPredicted ValueExperimental Protocol Reference
Boiling Point 296.9 ± 13.0 °C[2]Section 7.1
Density 1.053 ± 0.06 g/cm³[2]Section 7.2
Melting Point Not available-
Vapor Pressure Not available-
Solubility Not availableSection 7.3
Appearance/Odor Fruity, grapefruit, grape-like odor[2]-
pKa 2.83 ± 0.10[2]-
LogP 4.10[2]-

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity and stability of this compound are not widely published. General knowledge of ester and aromatic amine chemistry suggests the following:

  • Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions to yield N-methylanthranilic acid and isobutanol.

  • Oxidation: The aromatic amine group may be sensitive to oxidation.

  • Stability: The compound should be stored in a cool, dark place in an inert atmosphere to prevent degradation.[2]

Spectroscopic Data

While the NIST WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data, publicly accessible, high-resolution spectra suitable for detailed analysis are limited.[1] General principles for the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include those for the isobutyl group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), aromatic protons, and a signal for the N-methyl group. The amine proton may be a broad singlet.

  • ¹³C NMR: Expected signals would include those for the isobutyl carbons, the aromatic carbons, the N-methyl carbon, and the ester carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl and aromatic groups, the C=O of the ester, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for esters include the loss of the alkoxy group and cleavage at the carbonyl group.

Synthesis

A potential synthesis route for this compound would involve the Fischer esterification of N-methylanthranilic acid with isobutanol in the presence of an acid catalyst.

Logical Workflow for Synthesis

G General Synthesis Workflow Reactants N-methylanthranilic Acid + Isobutanol Reaction Esterification Reaction (Heating) Reactants->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product G Boiling Point Determination Workflow start Start setup Assemble Apparatus: Thiele tube, thermometer, sample tube, capillary tube start->setup heat Gently Heat the Apparatus setup->heat observe_bubbles Observe for a Steady Stream of Bubbles heat->observe_bubbles observe_bubbles->heat No/unsteady bubbles cool Turn off Heat and Allow to Cool observe_bubbles->cool Bubbles are steady record_bp Record Temperature when Liquid Enters Capillary cool->record_bp end End record_bp->end

References

In-Depth Technical Guide to the Spectroscopic Data of Isobutyl N-methylanthranilate (CAS Number: 65505-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 65505-24-0, Isobutyl N-methylanthranilate. This compound, with the molecular formula C₁₂H₁₇NO₂, is recognized for its applications in the fragrance and flavor industries.[1] A thorough understanding of its spectroscopic properties is essential for quality control, structural elucidation, and research applications. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a logical workflow for its analysis.

Chemical Information

PropertyValueSource
Chemical Name Isobutyl 2-(methylamino)benzoate[2]
CAS Number 65505-24-0[2]
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
Synonyms iso-Butyl N-methyl anthranilate, 2-Methylpropyl 2-(methylamino)benzoate[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
7.8 - 8.0DoubletAromatic H
7.3 - 7.5TripletAromatic H
6.5 - 6.7MultipletAromatic H (2H)
4.1 - 4.2Doublet-OCH₂-
2.9 - 3.0SingletN-CH₃
2.0 - 2.2Multiplet-CH(CH₃)₂
1.0 - 1.1Doublet-CH(CH₃)₂

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~168C=O (Ester)
~150Aromatic C-N
~134Aromatic C-H
~131Aromatic C-H
~116Aromatic C-H
~113Aromatic C-H
~110Aromatic C-CO
~71-OCH₂-
~30N-CH₃
~28-CH(CH₃)₂
~19-CH(CH₃)₂
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of Isobutyl N-methylanthranilate is available from the NIST Chemistry WebBook. The spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3400N-H Stretch
~2960C-H Stretch (Aliphatic)
~1700C=O Stretch (Ester)
~1600, ~1500C=C Stretch (Aromatic)
~1250C-O Stretch (Ester)
~1150C-N Stretch
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Isobutyl N-methylanthranilate is available from the NIST Chemistry WebBook. The fragmentation pattern provides key information for structural confirmation.

m/zRelative Intensity (%)Assignment
207~30[M]⁺ (Molecular Ion)
151~100[M - C₄H₈]⁺
134~40[M - C₄H₉O]⁺
118~20[M - C₄H₉O₂]⁺
91~15[C₇H₇]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are generalized procedures that are representative of the techniques used for the analysis of organic compounds like Isobutyl N-methylanthranilate.

NMR Spectroscopy (General Protocol)
  • Sample Preparation: A sample of approximately 5-10 mg of Isobutyl N-methylanthranilate is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a proton resonance frequency of 400 MHz or higher is typically used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 250 ppm) is employed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Gas-Phase Infrared (IR) Spectroscopy (General Protocol)
  • Sample Preparation: A small amount of liquid Isobutyl N-methylanthranilate is injected into a heated gas cell. The temperature of the cell is maintained at a level sufficient to ensure the complete vaporization of the sample without causing thermal decomposition.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Thermo Fisher Scientific, PerkinElmer) equipped with a gas cell with an appropriate path length is used.

  • Data Acquisition: The FTIR spectrometer is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty gas cell is recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. A typical spectral resolution is 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)
  • Sample Introduction: The sample is introduced into the mass spectrometer's ion source, typically via a gas chromatograph (GC-MS) for separation and purification, or by a direct insertion probe. For GC-MS, the compound is first vaporized and passed through a chromatographic column.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of Isobutyl N-methylanthranilate.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Elucidation Sample Sample Purity_Check Purity Assessment (e.g., GC) Sample->Purity_Check NMR NMR Spectroscopy (1H, 13C) Purity_Check->NMR IR Infrared Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of Isobutyl N-methylanthranilate. For more in-depth analysis, it is recommended to consult the original data sources and perform experimental validation.

References

An In-depth Technical Guide to Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of Isobutyl 2-(methylamino)benzoate, a compound of interest in various scientific and commercial applications.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a range of applications, from analytical method development to computational modeling.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂NIST[1]
Molecular Weight207.2689 g/mol NIST[1]
CAS Registry Number65505-24-0NIST[1]
IUPAC NameBenzoic acid, 2-(methylamino)-, 2-methylpropyl esterNIST[1]
Alternative Namesiso-Butyl N-methyl anthranilate, this compoundNIST[1], ChemicalBook[2]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the bonding patterns that define the molecule's geometry and chemical reactivity. The structure consists of a benzoate core with a methylamino group at the ortho position and an isobutyl ester linkage.

Isobutyl_2_methylaminobenzoate cluster_benzoate Benzene Ring cluster_substituents C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 N N C2->N C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H_N H N->H_N C_Me C N->C_Me H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_iso C O2_ester->C_iso H1_iso H C_iso->H1_iso H2_iso H C_iso->H2_iso CH_iso CH C_iso->CH_iso C_Me1_iso CH3 CH_iso->C_Me1_iso C_Me2_iso CH3 CH_iso->C_Me2_iso

References

An In-depth Technical Guide to the Synthesis of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing Isobutyl 2-(methylamino)benzoate, a significant compound in various chemical and pharmaceutical applications. This document details the necessary starting materials, reaction conditions, and expected outcomes, presenting quantitative data in accessible tables. Furthermore, it offers detailed experimental protocols and visual diagrams of the synthesis workflows to aid in practical application and understanding.

Core Synthesis Routes: An Overview

The synthesis of this compound can be effectively achieved through two primary methodologies: a direct one-pot synthesis from isatoic anhydride and a two-step process involving the initial synthesis of isobutyl anthranilate followed by N-methylation. The one-pot synthesis is often favored for its efficiency and reduced number of intermediate handling steps.

Route 1: One-Pot Synthesis from Isatoic Anhydride

This streamlined approach combines N-methylation and esterification in a single reaction vessel, offering a time and resource-efficient pathway to the target molecule. The reaction proceeds by the N-alkylation of isatoic anhydride, followed by ring-opening and esterification with isobutyl alcohol.

Logical Workflow for One-Pot Synthesis

Isatoic_Anhydride Isatoic Anhydride N_Methylisatoic_Anhydride N-Methylisatoic Anhydride (Intermediate) Isatoic_Anhydride->N_Methylisatoic_Anhydride  N-Alkylation Base Base (e.g., NaOH, KOH) Base->N_Methylisatoic_Anhydride Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N_Methylisatoic_Anhydride Product This compound N_Methylisatoic_Anhydride->Product  Ring Opening &  Esterification Isobutyl_Alcohol Isobutyl Alcohol Isobutyl_Alcohol->Product cluster_0 Step 1: Esterification cluster_1 Step 2: N-Methylation Anthranilic_Acid Anthranilic Acid Isobutyl_Anthranilate Isobutyl Anthranilate Anthranilic_Acid->Isobutyl_Anthranilate Isobutyl_Alcohol_1 Isobutyl Alcohol Isobutyl_Alcohol_1->Isobutyl_Anthranilate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Isobutyl_Anthranilate Isobutyl_Anthranilate_2 Isobutyl Anthranilate Product_2 This compound Isobutyl_Anthranilate_2->Product_2 Methylating_Agent_2 Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent_2->Product_2 Base_2 Base (e.g., NaHCO₃) Base_2->Product_2

Technical Guide: Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Isobutyl 2-(methylamino)benzoate, including its chemical identity, properties, and potential applications based on available data.

Chemical Identity and Nomenclature

The compound specified is an organic chemical belonging to the benzoate ester class. It is structurally defined by a benzoate core derived from benzoic acid, featuring a methylamino group at the second position of the benzene ring and an isobutyl group forming the ester linkage.

  • Common Name: this compound

  • Systematic IUPAC Name: 2-Methylpropyl 2-(methylamino)benzoate[1]

  • Synonyms: Isobutyl N-methylanthranilate, 2-Methylpropyl 2-N-methylaminobenzoate, Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester[1][2]

  • CAS Registry Number: 65505-24-0[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in various experimental and application settings.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[2][3]
Molecular Weight 207.27 g/mol [2][3]
Boiling Point (Predicted) 296.9 ± 13.0 °C[3]
Density (Predicted) 1.053 ± 0.06 g/cm³[3]
Acidity (pKa, Predicted) 2.83 ± 0.10[3]
LogP (Predicted) 4.10[3]
Odor Profile Fruity, with notes of grapefruit and grape.[3]
FEMA Number 4149 (as ISOBUTYL N-METHYLANTHRANILATE)[3]

Structural Identifiers:

  • InChI: InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)10-6-4-5-7-11(10)13-3/h4-7,9,13H,8H2,1-3H3[1][2]

  • SMILES: CC(C)COC(=O)C1=CC=CC=C1NC[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic pathway can be inferred from standard organic chemistry principles. The most common method for synthesizing esters is through Fischer esterification.

Hypothetical Synthesis via Fischer Esterification:

This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Reactants:

    • N-Methylanthranilic acid (2-(methylamino)benzoic acid)

    • Isobutanol (2-methyl-1-propanol)

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Procedure Outline:

    • N-Methylanthranilic acid and an excess of isobutanol are combined in a round-bottom flask.

    • A catalytic amount of strong acid is added.

    • The mixture is heated to reflux. The reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) to track the consumption of the starting material.

    • Water, a byproduct of the reaction, is removed to drive the equilibrium towards the product side. This is often accomplished using a Dean-Stark apparatus.

    • Upon completion, the reaction mixture is cooled, and the excess acid is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or distillation.

Logical Workflow for Synthesis:

Below is a Graphviz diagram illustrating the logical workflow for the proposed synthesis.

G A Combine Reactants (N-Methylanthranilic acid, Isobutanol) B Add Acid Catalyst (e.g., H2SO4) A->B C Heat to Reflux (with water removal) B->C D Reaction Monitoring (e.g., TLC) C->D monitor E Work-up (Neutralization, Extraction) C->E on completion D->C continue F Purification (e.g., Chromatography) E->F G Final Product This compound F->G

Fig. 1: Logical workflow for the synthesis of this compound.

Potential Applications and Biological Relevance

The presence of both hydrophobic (isobutyl group) and moderately polar (amino and ester) functionalities suggests the compound has potential applications in organic synthesis and medicinal chemistry.[1] The methylamino group imparts basic properties that can influence its reactivity and interactions with biological targets.[1]

  • Flavor and Fragrance: Its fruity and grape-like odor profile indicates potential use as a fragrance or flavoring agent, similar to related anthranilate esters.[3]

  • Pharmaceutical Research: The anthranilate scaffold is a common feature in various biologically active molecules. Derivatives of this structure are explored for a range of therapeutic applications, although no specific biological activities for this compound have been detailed in the available literature.

Signaling Pathway Context (Hypothetical):

While no specific signaling pathways involving this compound are documented, many fragrance molecules and esters interact with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). A generalized pathway is depicted below.

G cluster_0 Olfactory Sensory Neuron ligand Isobutyl 2-(methylamino)benzoate receptor Olfactory Receptor (GPCR) ligand->receptor binds g_protein G-protein (Golf) receptor->g_protein activates ac Adenylate Cyclase III g_protein->ac activates cAMP cAMP ac->cAMP produces ion_channel CNG Ion Channel cAMP->ion_channel opens influx Ca2+ / Na+ Influx ion_channel->influx depolarization Depolarization (Signal Transduction) influx->depolarization

Fig. 2: Generalized olfactory signal transduction pathway.

This guide provides a summary of the available technical information for this compound. Further research and experimental validation are necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

References

Methodological & Application

Analytical methods for Isobutyl 2-(methylamino)benzoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the quantitative analysis of Isobutyl 2-(methylamino)benzoate, a compound with potential applications in various industries, necessitates the development of robust and reliable analytical methodologies. This document provides detailed application notes and protocols for the quantification of this compound in different sample matrices, targeting researchers, scientists, and professionals in drug development. The methods described are based on established analytical techniques for structurally similar compounds and provide a strong foundation for laboratory implementation and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended methods due to their sensitivity, selectivity, and reproducibility.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds. When coupled with a UV or fluorescence detector, it offers excellent sensitivity and selectivity for aromatic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high-resolution separation and definitive mass spectral data for unambiguous identification and quantification.

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation followed by instrumental analysis. The specific steps may vary depending on the sample matrix and the chosen analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction e.g., LLE, SPE Cleanup Clean-up/Purification Extraction->Cleanup e.g., SPE Derivatization Derivatization (Optional for GC-MS) Cleanup->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC or GC) Derivatization->Chromatographic_Separation Detection Detection (UV, FLD, or MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis HPLC_Workflow HPLC Analysis Workflow Sample_Injection Filtered Sample Injection HPLC_Column C18 Reverse-Phase Column Sample_Injection->HPLC_Column Detection UV or Fluorescence Detector HPLC_Column->Detection Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Mobile_Phase->HPLC_Column Data_Acquisition Chromatogram & Data Acquisition Detection->Data_Acquisition GCMS_Workflow GC-MS Analysis Workflow Sample_Injection Sample Injection (Split/Splitless) GC_Column Capillary Column (e.g., DB-5ms) Sample_Injection->GC_Column Mass_Spectrometer Mass Spectrometer (EI Source, Quadrupole Analyzer) GC_Column->Mass_Spectrometer Oven_Program Temperature Program Oven_Program->GC_Column Data_Acquisition Mass Spectrum & Data Acquisition Mass_Spectrometer->Data_Acquisition

Gas Chromatography Methods for the Analysis of Benzoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzoate derivatives using gas chromatography (GC). It covers direct analysis of volatile esters and methods requiring derivatization for polar analytes like benzoic acid, catering to various sample matrices.

Introduction

Benzoate derivatives are a broad class of chemical compounds derived from benzoic acid, widely used as preservatives in food and beverages, as plasticizers, and as active pharmaceutical ingredients or key intermediates in drug synthesis. Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, safety assessment, and research and development. Gas chromatography, with its high resolution and sensitivity, offers a robust platform for the analysis of these derivatives. This document outlines several GC-based methods, including those coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Method 1: Direct Analysis of Volatile Benzoate Esters by GC-FID

This method is suitable for the analysis of volatile and thermally stable benzoate esters, such as methyl benzoate, ethyl benzoate, and other short-chain alkyl esters.

Experimental Protocol

1. Sample Preparation:

  • Prepare a standard stock solution of the target benzoate ester isomers at a concentration of approximately 1000 µg/mL in a suitable volatile solvent like hexane or ethyl acetate.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 100 µg/mL by serial dilution in the same solvent.[1]

  • For liquid samples, dilute an appropriate volume with the solvent to bring the analyte concentration within the calibration range. For solid samples, perform a solvent extraction followed by dilution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7820A GC system or equivalent.[2]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: High-purity helium or hydrogen.[1]

  • Inlet: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

Table 1: GC-FID Instrumental Parameters for Direct Analysis of Volatile Benzoate Esters

ParameterValue
Inlet Temperature 250°C[1]
Injection Volume 1 µL[1]
Split Ratio 50:1[1]
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min[1]
Carrier Gas Flow Rate Constant flow, specific rate to be optimized for the instrument
Detector Temperature 280°C[1]
Data Presentation

Table 2: Expected Performance Characteristics for Direct GC-FID Analysis

Analyte ExampleExpected Retention Time (min)Linearity (r²)Precision (%RSD)
Methyl BenzoateDependent on specific conditions> 0.995< 5%
Ethyl BenzoateDependent on specific conditions> 0.995< 5%

Note: Retention times are highly dependent on the specific instrument and column conditions.

Method 2: Analysis of Benzoic Acid and its Salts via Derivatization GC-MS

Due to the high polarity and low volatility of benzoic acid and its salts, direct GC analysis is challenging, often resulting in poor peak shape and low sensitivity.[3][4] Derivatization to a more volatile and thermally stable form is therefore essential. Silylation is a common and effective derivatization technique.[5][6]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • For Food and Beverage Samples:

    • Homogenize solid samples.

    • For liquid samples like soft drinks, dilute 50-fold with ethanol.[7] For viscous samples like condiments, dilute 10-fold with ethanol, centrifuge, and use the supernatant.[7]

  • For Biological Samples (Serum/Plasma):

    • Acidify the sample.

    • Extract the benzoic acid with ethyl acetate.[6]

    • Evaporate the organic phase to dryness under a stream of nitrogen.[6]

  • Derivatization (Silylation):

    • To the dried extract or a known amount of the prepared sample, add a silylating agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS).

    • For example, add 50 µL of BSA:TMCS:pyridine (1:1:2) and react for 45 minutes at room temperature or 20 minutes at 60°C.

    • Alternatively, use hexamethyldisilazane and react at 70°C for 20 minutes in the injection vial.[3] The resulting trimethylsilyl (TMS) ester of benzoic acid is then analyzed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: GCMS-QP2010 Plus or equivalent.[7]

  • Column: Rtx-5MS (or equivalent), 30 m x 0.25 mm I.D., df = 0.25 µm.[7]

  • Carrier Gas: Helium.[7]

  • Mass Spectrometer: Capable of electron ionization (EI).

Table 3: GC-MS Instrumental Parameters for Derivatized Benzoate Analysis

ParameterValue
Inlet Temperature 250°C[7]
Injection Volume 1 µL[7]
Split Ratio 10:1[7]
Oven Temperature Program Initial: 60°CRamp: 15°C/min to 280°C, hold for 20 min[7]
Carrier Gas Control Constant Linear Velocity Mode (e.g., 45.0 cm/sec)[7]
Transfer Line Temperature 260°C[7]
Ion Source Temperature 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300[7]
Data Presentation

Table 4: Quantitative Performance Data for Derivatized Benzoic Acid Analysis

ParameterValueReference
Linearity Range 10–1000 µg/mL[8]
Correlation Coefficient (r²) > 0.998[8]
Limit of Detection (LOD) 0.015 to 3.3 µg/mL[8]
Recovery 95–105%[8]
Precision (%RSD) 0.86–6.0%[8]

Method 3: Acylation Derivatization and Dispersive Liquid-Liquid Microextraction (DLLME) GC-MS

This advanced method offers high sensitivity and is suitable for complex matrices by combining derivatization with a highly efficient extraction and preconcentration step.[9][10]

Experimental Protocol

1. Sample Preparation, Derivatization, and Extraction:

  • Adjust the pH of the aqueous sample as needed.

  • Acylation Derivatization: Add 150 µL of ethanol, 30 µL of pyridine, and 30 µL of isobutyl chloroformate (iBCF) to the sample.[9][10]

  • DLLME: Rapidly inject 1 mL of chloroform (as the extraction solvent) into the derivatization mixture.[9][10]

  • Centrifuge to separate the phases.

  • Collect the sedimented organic phase for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrumental conditions can be similar to those described in Method 2, with potential optimization of the temperature program based on the volatility of the acylated derivatives.

Data Presentation

This method has been shown to increase sensitivity by tenfold compared to non-derivatized analysis and improves chromatographic peak shape.[9][10] Quantitative data for specific benzoate derivatives should be established through method validation. In one study, the concentration of sodium benzoate in a soft drink was determined to be 226 µg/mL using this method.[9][10]

Visualizations

GC_Workflow_Direct_Analysis cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis start Sample dilute Dilute with Solvent start->dilute filter Filter (if necessary) dilute->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect process Process Chromatogram detect->process quantify Quantify Analytes process->quantify report Generate Report quantify->report GC_Workflow_Derivatization cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample (e.g., Beverage, Plasma) extract Extraction (LLE or Dilution) start->extract derivatize Derivatization (e.g., Silylation) extract->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate detect MS Detection separate->detect process Process Chromatogram & Mass Spectra detect->process quantify Identify & Quantify Derivatives process->quantify report Generate Report quantify->report

References

Isobutyl 2-(methylamino)benzoate: Application Notes and Protocols for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as iso-Butyl N-methyl anthranilate, is an aromatic compound valued for its sweet, fruity aroma with distinct grape and grapefruit notes.[1][2][3] This ester of N-methylanthranilic acid and isobutanol is utilized in the flavor and fragrance industry to impart these characteristic notes to a variety of consumer products. Its chemical structure contributes to a unique sensory profile that is of interest for new product development and sensory research. This document provides detailed application notes and experimental protocols for the use of this compound in flavor and fragrance research.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Name This compound
Synonyms iso-Butyl N-methyl anthranilate, 2-Methylpropyl 2-(methylamino)benzoate[4]
CAS Number 65505-24-0[1][5]
FEMA Number 4149[2][3]
Molecular Formula C12H17NO2[5]
Molecular Weight 207.27 g/mol [2][5]
Appearance Pale yellow solid (estimated)[1][6]
Melting Point 70.00 °C @ 760.00 mm Hg[1][6]
Boiling Point 296.00 to 297.00 °C @ 760.00 mm Hg[1]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[1]
Flash Point 272.00 °F (133.33 °C) (closed cup)[1][7]
Solubility Soluble in alcohol; very slightly soluble in water.[1][5]

Organoleptic Profile

The sensory characteristics of this compound are its most defining feature for flavor and fragrance applications.

Sensory AttributeDescriptorsReference
Odor Type Fruity[1][7]
Odor Description Fruity, grapefruit, grape.[1][2][3]
Flavor Profile Fruity, grapefruit.[4]

Applications in Flavor and Fragrance

This compound is a versatile ingredient used to build and enhance fruity and floral notes in a variety of products.[5]

Flavor Applications

This compound is particularly effective in creating or enhancing grape and citrus profiles in food and beverage products.

Recommended Applications:

  • Beverages: Fruit juices, soft drinks, and flavored alcoholic beverages.

  • Confectionery: Hard and soft candies, chewing gum, and jellies.

  • Dairy Products: Yogurts and ice creams.

Dosage: While specific usage levels for this compound in food are not widely published, related compounds like methyl anthranilate are used in the range of 5-100 ppm depending on the application.[8] Sensory evaluation is crucial to determine the optimal concentration for a desired flavor profile, as overuse can lead to an artificial or overly sweet character.

Fragrance Applications

In perfumery, this compound is used to impart a bright, fruity, and slightly floral character. It can be used to create tropical, gourmand, and fougère accords.[5]

Recommended Applications:

  • Fine Fragrances: Perfumes and colognes.

  • Personal Care: Shampoos, shower gels, lotions, and soaps.[5]

  • Air Care: Air fresheners and candles.

Dosage: The International Fragrance Association (IFRA) has not issued specific restrictions on the use of this ingredient. However, good manufacturing practices suggest using the lowest effective concentration. A recommended maximum usage level in the final fragrance concentrate is up to 3.0000%.[1][7]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Model Beverage

This protocol outlines a method for determining the detection and recognition thresholds of this compound in a simple beverage system.

sensory_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_solution Prepare Stock Solution (e.g., 1000 ppm in ethanol) prep_series Prepare Dilution Series in Sugar-Acid Water prep_solution->prep_series prep_samples Prepare Blind-Coded Samples (Triangle Test) prep_series->prep_samples sensory_test Triangle Test Presentation (Ascending Concentration) prep_samples->sensory_test panelist_screening Panelist Screening (n=20-25) panelist_screening->sensory_test data_collection Collect Panelist Responses (Forced Choice) sensory_test->data_collection calc_threshold Calculate Detection Threshold (ASTM E679) data_collection->calc_threshold calc_recognition Determine Recognition Threshold (Attribute Identification) data_collection->calc_recognition report Report Findings calc_threshold->report calc_recognition->report

Caption: Sensory Evaluation Workflow.

Objective: To determine the detection and recognition thresholds of this compound in a model beverage.

Materials:

  • This compound (≥97% purity)

  • Ethanol (food grade)

  • Sucrose

  • Citric acid

  • Deionized, odor-free water

  • Glass beakers and volumetric flasks

  • Pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Opaque, coded sample cups

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in food-grade ethanol.

  • Model Beverage Preparation: Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

  • Dilution Series: Create a series of dilutions of the stock solution in the model beverage base. A geometric progression (e.g., 0.01, 0.02, 0.04, 0.08, 0.16, 0.32, 0.64, 1.28 ppm) is recommended.

  • Sensory Panel: Assemble a panel of 20-25 trained sensory assessors.

  • Testing Protocol (Triangle Test):

    • Present panelists with a set of three samples, where two are the model beverage base (control) and one contains a specific concentration of the flavor active (test sample).

    • The order of presentation should be randomized.

    • Ask panelists to identify the "odd" sample.

    • Start with the lowest concentration and proceed in ascending order.

  • Data Analysis:

    • The detection threshold is defined as the concentration at which a statistically significant proportion of the panel (typically determined by binomial distribution) can correctly identify the odd sample.

    • The recognition threshold is the lowest concentration at which a significant number of panelists can correctly describe the characteristic flavor (e.g., "grape," "fruity").

Protocol 2: Evaluation of Fragrance Performance in a Simple Lotion Base

This protocol provides a framework for assessing the olfactory characteristics and performance of this compound in a cosmetic product.

fragrance_evaluation_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_fragrance Prepare Fragrance Concentrate (with this compound) incorporate_lotion Incorporate Fragrance into Lotion Base (e.g., 0.5%, 1.0%, 1.5%) prep_fragrance->incorporate_lotion age_samples Age Samples (e.g., 24h, 1 week, 4 weeks) incorporate_lotion->age_samples eval_blotter Evaluate on Blotter (Initial impact, dry-down) age_samples->eval_blotter eval_skin Evaluate on Skin (Top, middle, base notes) age_samples->eval_skin olfactory_panel Trained Olfactory Panel olfactory_panel->eval_blotter olfactory_panel->eval_skin intensity_rating Rate Odor Intensity (e.g., 0-9 scale) eval_blotter->intensity_rating descriptor_analysis Qualitative Descriptor Analysis eval_blotter->descriptor_analysis eval_skin->intensity_rating eval_skin->descriptor_analysis stability_assessment Assess Stability Over Time intensity_rating->stability_assessment descriptor_analysis->stability_assessment

Caption: Fragrance Evaluation Workflow.

Objective: To evaluate the odor profile, intensity, and stability of this compound in a lotion base.

Materials:

  • This compound

  • Unfragranced lotion base

  • Other fragrance raw materials (for building a complete accord, if desired)

  • Glass beakers, stirring rods

  • Perfumer's smelling strips (blotters)

  • Storage containers

Procedure:

  • Fragrance Compounding: Prepare a fragrance concentrate containing this compound at a known percentage (e.g., 10% in a simple floral or fruity base).

  • Product Preparation: Incorporate the fragrance concentrate into the unfragranced lotion base at various concentrations (e.g., 0.5%, 1.0%, 1.5%). Ensure thorough mixing.

  • Evaluation:

    • On Blotter: Dip smelling strips into the fragranced lotions. Evaluate the initial odor impact and the evolution of the scent over time (dry-down) at regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hrs).

    • On Skin: Apply a small amount of each lotion to the skin of trained panelists. Evaluate the top, middle, and base notes as the fragrance evolves with body heat.

  • Data Collection: Panelists should rate the intensity of the grape/fruity character and any other perceived notes on a numerical scale (e.g., 1-9). They should also provide descriptive terms for the scent profile at different time points.

  • Stability Testing: Store the fragranced lotion samples under controlled conditions (e.g., 40°C) and evaluate their odor profile weekly to assess the stability of this compound in the product base.

Signaling Pathways in Olfactory Perception

The perception of odors is initiated by the binding of volatile compounds to olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific OR that responds to this compound has not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well-established. It is likely that this molecule, like other esters, interacts with a specific subset of ORs to elicit its characteristic fruity-grape aroma.

olfactory_signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular cluster_signal Signal Transduction odorant Isobutyl 2-(methylamino)benzoate receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) receptor->g_protein activates ac Adenylyl Cyclase III g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng opens depolarization Depolarization cng->depolarization influx leads to ca_cl Ca2+-activated Cl- Channel cl_out Cl- ca_cl->cl_out efflux na_ca_in Na+ Ca2+ na_ca_in->cng cl_out->depolarization enhances depolarization->ca_cl opens action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory Signal Transduction.

Safety and Regulatory Information

  • IFRA: The International Fragrance Association has noted that this compound has the potential to form nitrosamines in nitrosating systems. Downstream users should be aware of this potential and take appropriate measures.[1][5][7]

  • FEMA GRAS: This substance is FEMA GRAS (Generally Recognized as Safe) for use as a flavoring agent (FEMA No. 4149).[2][3]

  • JECFA: Meets purity specifications of the Joint FAO/WHO Expert Committee on Food Additives.[2][3]

Conclusion

This compound is a valuable aroma chemical for creating sweet, fruity, and grape-like notes in a wide range of flavor and fragrance applications. The protocols provided offer a starting point for researchers to systematically evaluate its sensory properties and performance in various product matrices. Further research to determine precise sensory thresholds and to identify the specific olfactory receptors that bind to this molecule would be of significant value to the field.

References

Application Notes and Protocols for Isobutyl 2-(methylamino)benzoate as a Perfuming Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as Isobutyl N-methylanthranilate (CAS No. 65505-24-0), is a fragrance ingredient valued for its characteristic fruity aroma, with prominent grape and grapefruit notes.[1][2] These application notes provide a comprehensive overview of its use as a perfuming agent, including its physicochemical properties, safety considerations, and detailed protocols for its evaluation in research and product development contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability testing, and safety assessments.

PropertyValueReference
Chemical Name This compound[3]
Synonyms Isobutyl N-methylanthranilate[4][5]
CAS Number 65505-24-0[1]
Molecular Formula C₁₂H₁₇NO₂[5]
Molecular Weight 207.27 g/mol [5]
Appearance Pale yellow solid (estimated)[4]
Odor Profile Fruity, grape, grapefruit[1][4]
Melting Point 70.00 °C @ 760.00 mm Hg[4]
Boiling Point 296.00 to 297.00 °C @ 760.00 mm Hg[4]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[4]
Flash Point 272.00 °F (133.33 °C) (closed cup)[4]
Solubility Very slightly soluble in water; Soluble in alcohol.[4][5]
logP (o/w) 4.078 (estimated)[4]

Safety and Regulatory Information

The safety of fragrance ingredients is paramount. This compound has been assessed by the Research Institute for Fragrance Materials (RIFM), providing a foundation for its safe use.[1][6] Additionally, the International Fragrance Association (IFRA) has established standards for its use in various product categories.[4]

Key Safety Considerations:

  • Nitrosamine Formation: This material has the potential to form nitrosamines in the presence of nitrosating agents. Therefore, it should not be used in formulations containing such agents.[4]

  • Usage Restrictions: IFRA provides specific maximum usage levels for this compound in different consumer product categories to ensure consumer safety. Researchers and formulators must adhere to these guidelines. The recommendation for isobutyl methyl anthranilate usage is up to 3.0000% in the fragrance concentrate.[4]

A detailed safety assessment has been published by RIFM, and it is recommended to consult this publication for a comprehensive understanding of the toxicological profile.[1]

Experimental Protocols

The following protocols are provided as general methodologies for the evaluation of this compound as a perfuming agent. These should be adapted and validated for specific experimental conditions and product matrices.

Sensory Analysis: Odor Profile and Intensity

Objective: To characterize the odor profile and intensity of this compound.

Methodology:

  • Panel Selection and Training: Assemble a panel of trained sensory assessors. Training should include the recognition and rating of various fragrance notes.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent, such as ethanol or diethyl phthalate. Concentrations should range from below the expected detection threshold to a clearly perceivable level.

  • Odor Profile Description: Present the samples to the panelists on smelling strips. Panelists should independently describe the odor characteristics, using a standardized fragrance vocabulary.

  • Intensity Rating: Panelists should rate the odor intensity of each dilution on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Data Analysis: Compile the descriptive terms to create a comprehensive odor profile. Analyze the intensity ratings to establish a dose-response relationship.

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Select & Train Sensory Panel Profile Odor Profile Description Panel->Profile Sample Prepare Dilutions of This compound Sample->Profile Intensity Odor Intensity Rating Sample->Intensity Data Compile & Analyze Sensory Data Profile->Data Intensity->Data

Sensory Analysis Workflow
Stability Testing in a Cosmetic Formulation

Objective: To evaluate the stability of this compound in a representative cosmetic base (e.g., a lotion or cream).

Methodology:

  • Formulation: Prepare a batch of the cosmetic base and divide it into two portions. To one portion, add this compound at a predetermined concentration. The other portion will serve as the control.

  • Packaging: Package the formulations in appropriate containers.

  • Storage Conditions: Store the samples under various conditions to assess stability:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for a duration representative of the product's intended shelf life.

    • Light Exposure: Exposure to UV light to assess potential for photodegradation and discoloration.

  • Evaluation Intervals: Evaluate the samples at predetermined time points (e.g., 0, 1, 2, and 3 months for accelerated testing).

  • Parameters to Evaluate:

    • Physical Properties: Color, odor, appearance, pH, and viscosity.

    • Chemical Properties: Concentration of this compound using a suitable analytical method (e.g., GC-MS).

  • Data Analysis: Compare the results from the test formulation to the control at each time point to identify any significant changes.

Stability_Testing_Workflow Formulation Formulate Cosmetic Base (+/- this compound) Packaging Package Formulations Formulation->Packaging Storage Store under Different Conditions (Accelerated, Real-Time, Light) Packaging->Storage Evaluation Evaluate at Time Intervals (0, 1, 2, 3 months) Storage->Evaluation Analysis Analyze Physical & Chemical Parameters Evaluation->Analysis Report Report Stability Profile Analysis->Report

Stability Testing Workflow
Skin Sensitization Potential Assessment (In Vitro)

Objective: To assess the skin sensitization potential of this compound using in vitro methods as alternatives to animal testing. The Adverse Outcome Pathway (AOP) for skin sensitization involves several key events that can be modeled by in vitro assays.

Methodology: A combination of in vitro tests covering different key events of the AOP is recommended.

  • Direct Peptide Reactivity Assay (DPRA) - Key Event 1 (Molecular Initiating Event):

    • Principle: Measures the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of haptens to skin proteins.

    • Procedure: Incubate this compound with the synthetic peptides. Quantify the depletion of the peptides using HPLC.

    • Endpoint: Percentage of peptide depletion.

  • KeratinoSens™ or LuSens™ Assay - Key Event 2 (Keratinocyte Activation):

    • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in keratinocytes.

    • Procedure: Expose a reporter cell line (e.g., HaCaT keratinocytes) to various concentrations of this compound. Measure the induction of a reporter gene (e.g., luciferase).

    • Endpoint: EC1.5 value (concentration at which gene expression is induced by 1.5-fold).

  • human Cell Line Activation Test (h-CLAT) - Key Event 3 (Dendritic Cell Activation):

    • Principle: Measures the activation of dendritic cells by assessing the expression of cell surface markers (CD54 and CD86).

    • Procedure: Expose a human monocytic cell line (e.g., THP-1) to this compound. Measure the expression of CD54 and CD86 using flow cytometry.

    • Endpoint: EC150 (for CD86) and EC200 (for CD54) values (concentrations at which marker expression is upregulated by 150% and 200%, respectively).

Data Integration and Interpretation: The results from these assays are integrated in a defined approach to predict the skin sensitization potential and, in some cases, potency.

Skin_Sensitization_AOP cluster_aop Adverse Outcome Pathway (AOP) for Skin Sensitization cluster_assays In Vitro Assays KE1 Key Event 1: Molecular Initiating Event (Covalent Binding to Proteins) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-cell Proliferation KE3->KE4 AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO DPRA DPRA DPRA->KE1 KeratinoSens KeratinoSens™ / LuSens™ KeratinoSens->KE2 hCLAT h-CLAT hCLAT->KE3

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Isobutyl 2-(methylamino)benzoate using High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are designed to offer a robust and reliable method for the quantification of this compound in various sample matrices.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research.[1] Accurate and precise analytical methods are crucial for its quantification in research and development, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high sensitivity, specificity, and resolving power. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is based on established methods for structurally similar compounds, such as aminobenzoate derivatives and parabens.[2][3][4]

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following steps are recommended:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using HPLC-grade methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, a "dilute and shoot" approach may be applicable. Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.[5]

    • For solid or semi-solid matrices, an extraction step is necessary. A common technique involves homogenizing the sample with a suitable organic solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.[6]

    • All samples and standard solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulate matter and prevent column clogging.[7]

2. HPLC Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
HPLC System A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Core-shell particle columns (e.g., 2.6 µm particle size) can also be used for higher efficiency.[2][3][4]
Mobile Phase A mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[8]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength A photodiode array detector can be used to scan for the optimal wavelength. Based on the benzoyl chromophore, a wavelength of approximately 254 nm is a good starting point.[2][3][4]
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) Dependent on the exact conditions, but expected to be in the range of 3-10 minutes with the recommended setup.
Linearity (r²) > 0.999 for the concentration range of 1-100 µg/mL.
Limit of Detection (LOD) Estimated to be in the low ng/mL range.[9]
Limit of Quantification (LOQ) Estimated to be in the mid to high ng/mL range.
Precision (%RSD) < 2% for replicate injections.
Accuracy (% Recovery) 98-102%

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the HPLC analysis of this compound.

HPLC_Sample_Preparation_Workflow cluster_sample Sample Handling cluster_standard Standard Preparation cluster_analysis HPLC Analysis Sample Sample Matrix (Liquid or Solid) Dilution Dilution (for Liquid Samples) Sample->Dilution Extraction Extraction (for Solid Samples) Sample->Extraction Filtration Filtration (0.22 µm) Dilution->Filtration Centrifugation Centrifugation Extraction->Centrifugation Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Calibration Calibration Standards Stock->Calibration Calibration->Injection Data Data Acquisition & Analysis Injection->Data

Caption: Workflow for sample and standard preparation for HPLC analysis.

HPLC_Analytical_Workflow cluster_instrument HPLC System cluster_data Data Processing Pump Solvent Delivery System (Pump) Injector Autosampler/Injector Pump->Injector Mobile Phase Column C18 Column Injector->Column Sample Injection Detector UV-Vis/PDA Detector Column->Detector Analyte Elution Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Logical flow of the HPLC analytical process.

References

Application Notes and Protocols for the NMR Analysis of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Isobutyl 2-(methylamino)benzoate, a key intermediate in various synthetic pathways. The protocols outlined below detail the necessary steps for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, NMR analysis is crucial for confirming its identity, purity, and structural integrity. This document provides predicted ¹H and ¹³C NMR data and standardized protocols for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.90Doublet of doublets (dd)~8.0, 1.5Aromatic H
~7.35Triplet of doublets (td)~8.5, 1.5Aromatic H
~6.65Doublet (d)~8.5Aromatic H
~6.55Triplet (t)~7.5Aromatic H
~8.0 (broad)Singlet (s)-NH
~4.10Doublet (d)~6.5O-CH₂
~2.90Singlet (s)-N-CH₃
~2.05Heptet~6.7CH
~1.00Doublet (d)~6.7C(CH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.5C=O
~150.0Aromatic C-N
~134.0Aromatic C-H
~131.5Aromatic C-H
~115.0Aromatic C-H
~112.0Aromatic C-H
~110.0Aromatic C-CO
~71.0O-CH₂
~30.0N-CH₃
~28.0CH
~19.0C(CH₃)₂

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]

Materials:

  • This compound (5-25 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes[4]

  • Pasteur pipette and cotton or glass wool[4]

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

  • Vortex the mixture until the sample is completely dissolved.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Ensure the sample height in the NMR tube is at least 4.5 cm.[4]

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse (zg30 or similar)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled (zgpg30 or similar)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.[1][5]

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap h1_nmr 1H NMR Acquisition cap->h1_nmr c13_nmr 13C NMR Acquisition ft Fourier Transform h1_nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Spectral Assignment integrate->assign

Caption: Experimental workflow for NMR analysis.

Logical Relationship of NMR Analysis

logical_relationship cluster_input Input cluster_experiment NMR Experiment cluster_data Raw Data cluster_processed Processed Data cluster_output Output molecule This compound nmr_exp 1D (1H, 13C) & 2D NMR molecule->nmr_exp fid Free Induction Decay (FID) nmr_exp->fid spectrum NMR Spectrum (Chemical Shifts, J-Couplings) fid->spectrum structure Structural Elucidation & Purity Assessment spectrum->structure

Caption: Logical flow of NMR structural analysis.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate, also known as isobutyl N-methylanthranilate, is an aromatic ester with applications in the fragrance and flavor industries. Its structural elucidation and trace-level identification are critical for quality control and safety assessment. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for this purpose. This document provides detailed application notes on the electron ionization (EI) mass spectrometry fragmentation of this compound, a comprehensive experimental protocol for its analysis, and visual representations of the fragmentation pathways and experimental workflow.

Mass Spectrometry Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The fragmentation pattern is influenced by the presence of the benzoate ester and the N-methylamino functional groups.

The molecular ion ([M]•+) is observed at a mass-to-charge ratio (m/z) of 207, consistent with the molecular formula C₁₂H₁₇NO₂. The fragmentation is dominated by cleavages related to the ester group and the alkyl chain, as well as interactions involving the ortho-substituted amino group.

Key fragmentation pathways include:

  • Loss of the isobutoxy group: A common fragmentation pathway for benzoate esters is the loss of the alkoxy group.[1] In this case, the loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)) from the molecular ion results in the formation of the N-methyl-2-aminobenzoyl cation at m/z 134.

  • Loss of isobutylene: A rearrangement reaction can lead to the elimination of a neutral isobutylene molecule (C₄H₈) and the formation of the N-methylanthranilic acid radical cation at m/z 151.

  • Formation of the tropylium ion: Aromatic compounds often undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

  • Cleavage of the isobutyl group: Fragmentation of the isobutyl group itself can lead to the loss of a propyl radical (•C₃H₇) to form an ion at m/z 164, or the loss of a methyl radical (•CH₃) from the isobutyl group after rearrangement.

Quantitative Data

The relative intensities of the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Fragment Ion
20725[M]•+ (Molecular Ion)
151100[M - C₄H₈]•+
13480[M - •OC₄H₉]+
10630[C₇H₈N]+
9115[C₇H₇]+
7720[C₆H₅]+
5710[C₄H₉]+

Experimental Protocols

This section outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.

  • Sample Matrix: For samples in a complex matrix (e.g., consumer products), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Interface Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

Visualizations

Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [M]•+ m/z = 207 F151 [M - C₄H₈]•+ m/z = 151 M->F151 - C₄H₈ F134 [M - •OC₄H₉]+ m/z = 134 M->F134 - •OC₄H₉ F106 [C₇H₈N]+ m/z = 106 F151->F106 - •COOH F134->F106 - CO F91 [C₇H₇]+ m/z = 91 F106->F91 - •HCN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Standard/Sample Prep2 Dilution / Extraction Prep1->Prep2 GC_Inject GC Injection Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Detect Mass Detection (m/z 40-300) MS_Ion->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Data_Proc Data Processing & Interpretation Data_Acq->Data_Proc

Caption: General workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Isobutyl 2-(methylamino)benzoate as a Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl 2-(methylamino)benzoate is a chemical compound with potential applications as a reference standard in various analytical methodologies, particularly in chromatography and mass spectrometry. Its structural features, including the ester and secondary amine groups, lend it physicochemical properties that can be exploited for quantification of analogous compounds in complex matrices. This document provides detailed application notes and hypothetical protocols for the use of this compound as an internal standard in chemical analysis, offering a framework for method development and validation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an analytical standard.

PropertyValueReference
CAS Number 65505-24-0[1]
Molecular Formula C12H17NO2[1]
Molecular Weight 207.27 g/mol [1]
Predicted Boiling Point 296.9 ± 13.0 °C[1]
Predicted Density 1.053 ± 0.06 g/cm3 [1]
Predicted pKa 2.83 ± 0.10[1]
LogP 4.10[1]

Application as an Internal Standard

In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to samples, calibration standards, and quality control samples. The use of an IS is critical for correcting the variability in sample preparation and analysis, thereby improving the accuracy and precision of the results. This compound, due to its chemical structure, can be a suitable internal standard for the analysis of compounds with similar functionalities, such as other benzoate esters or secondary amines, in various matrices like biological fluids, environmental samples, and pharmaceutical formulations.

General Workflow for Internal Standard Application

Internal_Standard_Workflow cluster_Preparation Sample and Standard Preparation cluster_Addition Internal Standard Addition cluster_Processing Sample Processing cluster_Analysis Instrumental Analysis cluster_Quantification Data Processing and Quantification Sample Test Sample IS Add Fixed Concentration of This compound (IS) Sample->IS Calibrator Calibration Standard Calibrator->IS QC Quality Control QC->IS Extraction Extraction (e.g., LLE, SPE) IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Analysis Chromatographic Separation and Detection (e.g., GC-MS, LC-MS) Derivatization->Analysis Quantification Calculate Analyte/IS Peak Area Ratio and Determine Analyte Concentration Analysis->Quantification

Caption: General experimental workflow for the use of an internal standard in quantitative analysis.

Hypothetical Experimental Protocol: Quantification of a Benzoate Ester Analog in Human Plasma using GC-MS

This section outlines a hypothetical protocol for the quantification of a target analyte (a benzoate ester analog) in human plasma using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Target Analyte (Benzoate Ester Analog)

  • This compound (Internal Standard)

  • Human Plasma (blank)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Deionized water

  • Nitrogen gas (high purity)

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the target analyte and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the target analyte stock solution with methanol to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer to a GC-MS autosampler vial.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (Hypothetical) Target Analyte: m/z (quantifier), m/z (qualifier) This compound (IS): m/z 148 (quantifier), m/z 116 (qualifier)
Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for both the target analyte and the internal standard.

  • Calculate the peak area ratio (Target Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the target analyte in the QC and unknown samples using the regression equation from the calibration curve.

Method Validation Workflow

Method_Validation_Workflow cluster_Validation Analytical Method Validation cluster_Acceptance Acceptance Criteria cluster_Outcome Validation Outcome cluster_Final Final Stage Selectivity Selectivity and Specificity Linearity Linearity and Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability and Intermediate) Accuracy->Precision LOD_LOQ Limit of Detection (LOD) and Limit of Quantification (LOQ) Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Short-Term, Long-Term) LOD_LOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Acceptance Compare results to pre-defined acceptance criteria Matrix_Effect->Acceptance Outcome Method Validated? Acceptance->Outcome Validated Validated Method Outcome->Validated Yes Revise Revise Method Outcome->Revise No

Caption: A logical workflow for the validation of an analytical method.

Hypothetical Method Validation Data

The following tables present hypothetical data for the validation of the described GC-MS method.

Table 1: Calibration Curve Parameters
ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.005x + 0.002
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x
Table 2: Accuracy and Precision
QC Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
3 (Low) 2.9598.34.5
75 (Medium) 76.2101.63.1
750 (High) 742.599.02.8
Acceptance Criteria 85 - 115% (±20% for LLOQ)< 15% (< 20% for LLOQ)
Table 3: Stability
Stability TestConcentration (ng/mL)Mean % Recovery (n=3)
Freeze-Thaw (3 cycles) Low (3)95.2
High (750)98.1
Short-Term (24h at RT) Low (3)96.5
High (750)99.0
Long-Term (30 days at -80°C) Low (3)94.8
High (750)97.5
Acceptance Criteria 85 - 115%

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the utilization of this compound as an internal standard in chemical analysis. The provided protocols and data serve as a foundational template for researchers to develop and validate their own analytical methods for the quantification of structurally related compounds. The successful application of this standard will depend on rigorous in-laboratory validation to ensure its suitability for the specific analytical challenge at hand.

References

Application Notes and Protocols for Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory procedures for the safe handling and use of Isobutyl 2-(methylamino)benzoate (CAS No: 65505-24-0). Due to the limited availability of data for this specific compound, information from structurally similar N-alkylated anthranilate esters is utilized to provide a comprehensive guide. All procedures should be performed with a thorough understanding of the potential hazards and in strict adherence to institutional safety protocols.

Compound Data and Physical Properties

This compound is an organic compound belonging to the class of benzoate esters.[1] It is important to handle this compound with care, referencing its known properties and safety information for similar molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Related Compounds)Reference
Chemical Formula C₁₂H₁₇NO₂-[1]
Molecular Weight 207.27 g/mol -[1]
CAS Number 65505-24-0-[1]
Appearance LiquidPale yellow solid (est. for isobutyl methyl anthranilate)[1][2]
Solubility Likely soluble in organic solvents, less soluble in water.-[1]
Flash Point Not available133.33 °C (for isobutyl methyl anthranilate)[2]
Boiling Point Not available-
Density Not available-

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on general laboratory safety principles and data for analogous compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are mandatory.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

Spill and Waste Disposal
  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures
  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols

The following protocols are representative examples of the synthesis and potential application of this compound, adapted from procedures for structurally similar compounds.

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of an N-alkylated anthranilate ester.

Materials:

  • N-methylanthranilic acid

  • Isobutanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylanthranilic acid in an excess of anhydrous isobutanol (e.g., a 1:10 to 1:20 molar ratio).

  • Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the N-methylanthranilic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve N-methylanthranilic acid in isobutanol B 2. Add H₂SO₄ catalyst A->B C 3. Reflux for 4-8 hours B->C D 4. Neutralize with NaHCO₃ C->D E 5. Extract with organic solvent D->E F 6. Wash with brine E->F G 7. Dry organic layer F->G H 8. Evaporate solvent G->H I Crude Product H->I

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a 2,3-disubstituted-4(3H)-quinazolinone

This protocol outlines a potential application of this compound as a precursor in the synthesis of quinazolinone derivatives, which are of interest in medicinal chemistry.[3][4][5]

Materials:

  • This compound

  • Acyl chloride (e.g., butyryl chloride)

  • Primary amine (e.g., aniline or benzylamine)

  • Acetic anhydride

  • Toluene

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • N-Acylation: React this compound with an acyl chloride in an appropriate solvent to form the corresponding N-acyl derivative.

  • Ring Closure to Benzoxazinone: Heat the N-acyl product with acetic anhydride to facilitate ring closure and form the 2-isobutyl-3-methyl-1,3-benzoxazin-4-one intermediate.[5]

  • Quinazolinone Formation: Reflux the benzoxazinone intermediate with a primary amine (e.g., aniline) in a solvent such as toluene.[5] The reaction involves a nucleophilic attack by the amine, opening the benzoxazinone ring, followed by dehydration to form the final quinazolinone product.[5]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quinazolinone_Synthesis A This compound B N-Acyl Intermediate A->B + Acyl Chloride C Benzoxazinone Intermediate B->C Acetic Anhydride D 2,3-disubstituted-4(3H)-quinazolinone C->D + Primary Amine

Caption: Signaling pathway for the synthesis of a quinazolinone derivative.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of safety precautions when handling this compound.

Safety_Precautions cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response A Review available data for This compound and related compounds B Wear safety goggles, lab coat, and gloves A->B C Work in a well-ventilated fume hood A->C E Know location of safety shower, eyewash station, and fire extinguisher A->E D Avoid inhalation, ingestion, and skin contact C->D F Follow first aid procedures in case of exposure E->F

Caption: Logical flow of safety precautions for handling chemicals.

References

Troubleshooting & Optimization

Troubleshooting Isobutyl 2-(methylamino)benzoate synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isobutyl 2-(methylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding impurities and side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic routes for this compound:

  • Route A: N-alkylation followed by Esterification. This involves the N-methylation of Isobutyl anthranilate.

  • Route B: Esterification followed by N-alkylation. This route starts with the esterification of N-methylanthranilic acid with isobutanol.

A third, less common but greener alternative, is the direct biocatalytic reductive amination of Isobutyl 2-aminobenzoate.

Q2: What is the most common impurity I am likely to encounter?

The most common impurity is the starting material, Isobutyl anthranilate, due to an incomplete N-methylation reaction. Another significant impurity can be the over-methylated product, Isobutyl 2-(dimethylamino)benzoate, especially when using strong methylating agents.

Q3: My final product has a persistent yellow color. What could be the cause?

A yellow tint can be due to the presence of unreacted starting materials or byproducts from side reactions. Inadequate purification can also leave colored impurities. It is also possible that some degradation of the product has occurred, especially if exposed to high temperatures for extended periods.

Q4: I am observing a byproduct with a significantly higher molecular weight. What could it be?

If you are using formaldehyde for N-methylation via reductive amination, a common high molecular weight byproduct is the dimer, bis(2-(isobutoxycarbonyl)phenyl)methane. This can form if the reaction is not properly controlled.

Q5: Are there any safety concerns I should be aware of regarding potential impurities?

Yes, as this compound is a secondary amine, there is a potential for the formation of nitrosamines if it comes into contact with nitrosating agents.[1] It is crucial to avoid the use of such agents in the synthesis and work-up steps.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Increase the reaction time or temperature, but be cautious of potential side reactions.
Poor Quality Reagents - Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.
Suboptimal Reaction Conditions - Optimize the stoichiometry of reactants. For N-methylation, using a slight excess of the methylating agent can drive the reaction to completion.- Experiment with different solvents and bases to improve solubility and reactivity.
Product Loss During Work-up - Ensure the pH is appropriately adjusted during aqueous extractions to minimize the solubility of the product in the aqueous phase.- Use an adequate amount of extraction solvent.
Problem 2: Presence of Unreacted Isobutyl Anthranilate

Possible Causes & Solutions

CauseRecommended Action
Insufficient Methylating Agent - Increase the molar ratio of the methylating agent to the Isobutyl anthranilate.
Low Reaction Temperature or Short Reaction Time - Gradually increase the reaction temperature and monitor for improvement in conversion.- Extend the reaction time.
Inefficient Catalyst (if applicable) - If using a catalytic method, ensure the catalyst is active and not poisoned. Consider screening different catalysts.
Problem 3: Formation of Over-methylated Product (Isobutyl 2-(dimethylamino)benzoate)

Possible Causes & Solutions

CauseRecommended Action
Excessively Strong Methylating Agent - Use a less reactive methylating agent. For example, dimethyl sulfate is very potent; consider using methyl iodide or formaldehyde with a reducing agent.
High Reaction Temperature - Lowering the reaction temperature can sometimes favor mono-methylation over di-methylation.
Incorrect Stoichiometry - Carefully control the stoichiometry to use only a slight excess of the methylating agent.

Summary of Common Impurities

Impurity NameLikely SourceRecommended Purification Method
Isobutyl anthranilateIncomplete N-methylation reactionFractional vacuum distillation, Column chromatography
N-methylanthranilic acidHydrolysis of the ester group during work-upAcid-base extraction (wash with a mild base like sodium bicarbonate solution)
Isobutyl 2-(dimethylamino)benzoateOver-methylationColumn chromatography
bis(2-(isobutoxycarbonyl)phenyl)methaneDimerization during reductive amination with formaldehydeColumn chromatography
Residual Solvents (e.g., Toluene, DMF)Incomplete removal after reaction or work-upEvaporation under reduced pressure, High vacuum
NitrosaminesReaction with nitrosating agentsAvoid formation; purification is complex

Experimental Protocols

Protocol 1: Synthesis via N-methylation of Isobutyl Anthranilate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Isobutyl anthranilate (1 equivalent) in a suitable solvent (e.g., Toluene or Acetonitrile).

  • Addition of Reagents: Add a base (e.g., Potassium Carbonate, 1.5 equivalents) to the solution. Then, add the methylating agent (e.g., Methyl Iodide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis via Esterification of N-methylanthranilic Acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylanthranilic acid (1 equivalent), isobutanol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent like toluene can be used to aid in azeotropic water removal.

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the excess isobutanol and solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_A Route A: N-Alkylation First cluster_B Route B: Esterification First Isobutyl\nanthranilate Isobutyl anthranilate Product_A Isobutyl 2-(methylamino)benzoate Isobutyl\nanthranilate->Product_A N-methylation Over_Alkylation Isobutyl 2-(dimethylamino)benzoate (Impurity) Product_A->Over_Alkylation Further N-methylation N-methylanthranilic\nacid N-methylanthranilic acid Product_B Isobutyl 2-(methylamino)benzoate N-methylanthranilic\nacid->Product_B Esterification with Isobutanol Incomplete_Ester Unreacted N-methylanthranilic acid (Impurity) N-methylanthranilic\nacid->Incomplete_Ester

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Synthesis of Isobutyl 2-(methylamino)benzoate Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis CheckPurity Is Purity > 98%? Analysis->CheckPurity Purification Purification (Distillation/Chromatography) CheckPurity->Purification Yes IdentifyImpurities Identify Major Impurities CheckPurity->IdentifyImpurities No End Pure Product Purification->End Troubleshoot Consult Troubleshooting Guide IdentifyImpurities->Troubleshoot Reoptimize Re-optimize Reaction Conditions Troubleshoot->Reoptimize Reoptimize->Start

Caption: General troubleshooting workflow for synthesis.

Impurity_Formation StartingMaterial Isobutyl anthranilate Product Isobutyl 2-(methylamino)benzoate StartingMaterial->Product N-methylation Dimerization Dimerization Impurity StartingMaterial->Dimerization Side reaction with formaldehyde Unreacted Unreacted Starting Material StartingMaterial->Unreacted Overalkylation Over-alkylation Impurity Product->Overalkylation Excess Methylating Agent Hydrolysis Hydrolysis (N-methylanthranilic acid) Product->Hydrolysis Aqueous work-up (acidic/basic)

Caption: Potential pathways for impurity formation.

References

Technical Support Center: Optimizing N-Methylanthranilate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the esterification of N-methylanthranilate.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no N-methylanthranilate at all. What are the possible causes and how can I fix it?

A: Low or no yield in N-methylanthranilate synthesis can stem from several factors related to reaction conditions and reagents. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The Fischer-Speier esterification is an equilibrium-driven reaction. To favor product formation, consider the following:

    • Excess Alcohol: Use a significant excess of the alcohol (e.g., methanol) to shift the equilibrium towards the ester product.[1] A molar ratio of 1:10 to 1:20 of N-methylanthranilic acid to methanol is recommended.[1]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. While not always necessary for this specific reaction if using a large excess of alcohol, for other esterifications, techniques like using a Dean-Stark trap or adding a drying agent can be beneficial.

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 4-8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Catalyst Issues:

    • Insufficient Catalyst: A catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is crucial.[1] Typically, 3-5 mol% relative to the carboxylic acid is used.[1]

    • Inactive Catalyst: Ensure the acid catalyst has not degraded. Use a fresh bottle if in doubt.

  • Work-up Problems:

    • Product Loss During Extraction: N-methylanthranilate has some solubility in aqueous solutions. Ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery.[1]

    • Premature Precipitation: During neutralization of the excess acid with a base like sodium bicarbonate, ensure the product does not precipitate out and get discarded with the aqueous layer.

Issue 2: Impure Final Product

Q: My final product is impure. What are the common impurities and how can I remove them?

A: Impurities in N-methylanthranilate synthesis can arise from unreacted starting materials, side reactions, or issues during the work-up.

  • Unreacted Starting Material: The presence of unreacted N-methylanthranilic acid is a common issue.

    • Removal: During the work-up, washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate, will convert the acidic starting material into its salt, which is soluble in the aqueous layer and can be separated.[2]

  • Side Products:

    • Over-methylation: In methylation reactions using strong alkylating agents, the formation of tertiary amine byproducts can occur.[2]

    • Dimer Formation: During reductive amination with formaldehyde, a dimer (Dimethyl N,N'-methylenedianthranilate) can form as a side product if an acid catalyst is not used.[2]

    • Oxidation: Aniline derivatives can be susceptible to photo-oxidation, leading to the formation of colored azo derivatives. This can result in a dark red or brown color in the final product, even with very small amounts of the impurity.

  • Purification Strategies:

    • Acid-Base Extraction: As mentioned, washing with a mild base can remove acidic impurities.

    • Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities.[2]

    • Fractional Vacuum Distillation: Due to its relatively high boiling point, vacuum distillation can be an excellent method for purifying N-methylanthranilate, especially for removing less volatile impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for N-methylanthranilate?

A1: The most common methods are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of N-methylanthranilic acid with an alcohol (e.g., methanol).[1]

  • Reductive Alkylation: This involves the reaction of methyl anthranilate with formaldehyde in the presence of a reducing agent and a catalyst.[1][3] This method is often preferred to minimize the risk of dimethylation.[4]

  • Methylation of Methyl Anthranilate: This method uses a methylating agent like dimethyl sulfate to methylate methyl anthranilate.[1]

  • From Isatoic Anhydride: This route involves the reaction of isatoic anhydride with a strong base and a methylating agent, followed by reaction with methanol.[5]

Q2: What are the key safety precautions to take during the synthesis of N-methylanthranilate?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[1] Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[1] Organic solvents are often flammable and should be kept away from ignition sources.[1] If performing a reductive alkylation with hydrogen gas, be aware that it is highly flammable and can form explosive mixtures with air; this should only be performed by trained personnel with the proper equipment.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

Q4: My product has a strong grape-like odor. Is this normal?

A4: Yes, methyl N-methylanthranilate is known for its characteristic scent reminiscent of Concord grapes and orange blossoms, and it is widely used in the flavor and fragrance industries.[6]

Q5: My purified N-methylanthranilate is a solid at room temperature. Is this correct?

A5: Methyl anthranilate has a melting point of 24 °C. Therefore, it is possible for the purified product to be a solid, especially in a cool laboratory environment.

Data Presentation

Table 1: Comparison of Synthesis Methods for Methyl N-methylanthranilate

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical YieldReported Purity
Fischer-Speier EsterificationN-methylanthranilic acid, MethanolSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)>80%High, requires purification
Reductive AlkylationMethyl anthranilate, FormaldehydeHydrogen (H₂), Palladium on carbon (Pd/C) or Raney nickel69% - 96.5%97.3% - 99%
Methylation of Methyl AnthranilateMethyl anthranilate, Dimethyl sulfateSodium bicarbonate (NaHCO₃)~52%99%
From Isatoic AnhydrideIsatoic anhydride, Dimethyl sulfate, MethanolPotassium hydroxide80% - 85%95.3% - 97.5%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of N-methylanthranilic acid

This protocol details the synthesis of methyl N-methylanthranilate from N-methylanthranilic acid and methanol using an acid catalyst.[1]

Materials:

  • N-methylanthranilic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylanthranilic acid in an excess of anhydrous methanol (a molar ratio of 1:10 to 1:20 is recommended).[1]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol % relative to the carboxylic acid). This process is exothermic.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours.[1] Monitor the reaction's progress by TLC.[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.[1]

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).[1]

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude methyl N-methylanthranilate.[1] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N-methylanthranilic acid in excess Methanol Add_Catalyst Add catalytic H₂SO₄ Start->Add_Catalyst Reflux Reflux for 4-8 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Evaporate_MeOH Evaporate Methanol Neutralize->Evaporate_MeOH Extract Extract with Organic Solvent Evaporate_MeOH->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Evaporate_Solvent Evaporate Solvent Filter->Evaporate_Solvent Final_Product Crude Product Evaporate_Solvent->Final_Product

Caption: Experimental workflow for Fischer-Speier esterification.

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Work-up Procedure Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Catalyst_Issue Catalyst Issue? Check_Reaction->Catalyst_Issue Product_Loss Product Loss During Extraction? Check_Workup->Product_Loss Increase_Time_Temp Increase Reflux Time/ Use Excess Alcohol Incomplete_Reaction->Increase_Time_Temp Yes Check_Catalyst Use Fresh/Sufficient Catalyst Catalyst_Issue->Check_Catalyst Yes Improve_Extraction Perform Multiple Extractions/ Check pH Product_Loss->Improve_Extraction Yes

Caption: Troubleshooting workflow for low product yield.

Impure_Product_Troubleshooting Start Impure Final Product Identify_Impurity Identify Impurity Type Start->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Side_Products Side Products Formed? Identify_Impurity->Side_Products Colored_Impurity Colored Impurities? Identify_Impurity->Colored_Impurity Wash_Base Wash with Mild Base (e.g., NaHCO₃) Unreacted_SM->Wash_Base Yes Purify Purify by Column Chromatography or Distillation Side_Products->Purify Yes Oxidation Likely Oxidation Products. Purify via Chromatography/Distillation Colored_Impurity->Oxidation Yes

Caption: Troubleshooting decision tree for an impure final product.

References

Preventing byproduct formation in benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing byproduct formation during benzoate ester synthesis.

Troubleshooting Guides

This section addresses common issues encountered during benzoate ester synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of Benzoate Ester in Fischer Esterification

Possible CauseRecommended Action
Equilibrium not shifted towards products The Fischer esterification is a reversible reaction. To drive the equilibrium towards the ester, use a large excess of the alcohol (often as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1][2]
Incomplete reaction Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or other appropriate analytical techniques. If the reaction is sluggish, consider increasing the reaction temperature or the amount of acid catalyst.
Loss of product during workup Benzoate esters can have some solubility in the aqueous layer, especially if excess alcohol is used. Minimize the amount of water used during extraction and wash the organic layer with brine to reduce solubility.[2]
Catalyst deactivation The presence of water can deactivate the acid catalyst.[1] Ensure all reagents and glassware are dry. For solid acid catalysts like Amberlyst-15, regeneration may be necessary.

Issue 2: Byproduct Formation in Benzoate Ester Synthesis

Byproduct/IssueFormation Conditions & Prevention
Unreacted Benzoic Acid Incomplete reaction is the primary cause. Drive the reaction to completion using the methods described for low yield. Unreacted benzoic acid can be removed by washing the organic layer with a basic solution like sodium bicarbonate.[3]
Dibenzyl ether Can form as a byproduct in the synthesis of benzyl benzoate, especially at higher temperatures.[4] Maintain careful temperature control during the reaction.
Alkene formation Tertiary alcohols are prone to elimination (dehydration) under the acidic conditions of Fischer esterification, leading to alkene byproducts. Consider using alternative esterification methods for tertiary alcohols.
Colored Impurities The source of color can be from decomposition of starting materials or side reactions. If the starting materials are colored, purification prior to the reaction is recommended. If color develops during the reaction, it may be due to overheating or reaction with impurities. Activated carbon treatment or distillation can sometimes remove colored impurities.

Issue 3: Difficulties in Product Purification

IssueRecommended Action
Emulsion formation during extraction Emulsions can form during the aqueous workup, making layer separation difficult. To break up emulsions, try adding brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Co-distillation of product and starting material If the boiling points of the ester and the alcohol used are close, simple distillation may not be effective. In such cases, fractional distillation or purification by column chromatography is recommended.
Product is an oil instead of expected crystals This could be due to the presence of impurities that are depressing the melting point. Try to further purify the product by column chromatography or vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzoate esters?

A1: The two most common methods are Fischer Esterification and the Schotten-Baumann reaction.

  • Fischer Esterification involves reacting a benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. It is an equilibrium reaction.[2]

  • Schotten-Baumann reaction involves reacting a benzoyl chloride with an alcohol or phenol in the presence of a base, such as sodium hydroxide or pyridine.[5][6]

Q2: How do I choose between Fischer Esterification and the Schotten-Baumann reaction?

A2: The choice depends on the specific substrates and desired reaction conditions.

  • Fischer Esterification is often preferred when using simple, readily available benzoic acids and alcohols. It is a more atom-economical process. However, the reversible nature of the reaction can lead to lower yields if not properly managed.

  • Schotten-Baumann reaction is useful for acid-sensitive substrates or when a non-acidic environment is required. It is generally a higher-yielding reaction as it is not reversible. However, benzoyl chlorides are often more expensive and moisture-sensitive than benzoic acids.

Q3: What are common byproducts in Fischer esterification and how can I minimize them?

A3: The primary "byproduct" in Fischer esterification is water, which drives the reverse reaction (hydrolysis of the ester).[1] The main goal is to shift the equilibrium to favor the product. Key strategies include:

  • Using a large excess of one reactant (usually the less expensive alcohol). A 4-fold excess of alcohol can lead to a theoretical yield of ~95%.[2]

  • Removing water as it is formed using a Dean-Stark trap.

Other byproducts can include ethers formed from the alcohol, especially at high temperatures.

Q4: What are the common side reactions in the Schotten-Baumann reaction?

A4: The main side reaction is the hydrolysis of the benzoyl chloride by reaction with water or hydroxide ions. This forms benzoic acid (as the carboxylate salt under basic conditions), which will then need to be separated from the desired ester product. To minimize this, the reaction is often run in a two-phase system where the benzoyl chloride is in an organic solvent and the alcohol/phenol and base are in an aqueous phase.[6]

Q5: How do substituents on the benzoic acid ring affect the esterification reaction?

A5: The electronic properties of substituents on the benzoic acid ring can influence the reactivity.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo- groups can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

  • Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction.

  • Steric hindrance from ortho-substituents can significantly decrease the reaction rate for both Fischer esterification and Schotten-Baumann reactions.[7]

Q6: How can I regenerate a solid acid catalyst like Amberlyst-15?

A6: Amberlyst-15 can be deactivated by the adsorption of water and other polar molecules. Regeneration can often be achieved by washing the resin. A common procedure involves washing the resin with an ethanolic solution of sulfuric acid, followed by washing with ethanol to remove the acid.[8] Another method involves washing with a dilute solution of hydrochloric acid, followed by rinsing with deionized water until the washings are neutral.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl 4-fluoro-3-nitrobenzoate via Microwave-Assisted Fischer Esterification [1]

EntryTemperature (°C)Irradiation Time (min)Catalyst AdditionYield (%)
1902 + 5 + 13Beginning6
21002 + 5 + 13Beginning16
31103 x 5Intervals58
41203 x 5Intervals78
51303 x 5Intervals89
61403 x 5Intervals88
71503 x 5Intervals87

Table 2: Comparison of Catalysts for the Synthesis of Methyl Benzoate [10]

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)
Zirconium-Titanium Solid Acid (ZT10)1206~85
Sulfuric AcidReflux8-10~90
Amberlyst 1565247.8

Table 3: Effect of Substituents on the Yield of Methyl Benzoates using a Zr/Ti Solid Acid Catalyst [7]

Benzoic Acid SubstituentPositionYield (%)
H-85.2
4-Clpara86.3
2-Clortho75.4
4-CH₃para88.1
2-CH₃ortho80.3
4-NO₂para70.5
2-NO₂ortho20.1

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol to Synthesize Methyl Benzoate [2][11]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g of benzoic acid and 25 mL of methanol.

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the flask while swirling.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 30-60 minutes.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 75 mL of water.

    • Rinse the reaction flask with 35 mL of diethyl ether and add the rinsing to the separatory funnel.

    • Stopper the funnel and shake, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Workup - Washing:

    • Wash the organic layer with 15 mL of water.

    • Wash the organic layer twice with 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and sulfuric acid. Shake cautiously and vent frequently as carbon dioxide gas will be evolved.

    • Wash the organic layer with 15-20 mL of saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal:

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

    • Decant the dried solution into a pre-weighed round-bottomed flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude methyl benzoate can be further purified by distillation if necessary.

Protocol 2: Schotten-Baumann Synthesis of Phenyl Benzoate from Phenol [5][12]

  • Reaction Setup: In an Erlenmeyer flask, dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution.

  • Reagent Addition: Add 2.0 mL of benzoyl chloride to the flask.

  • Reaction: Stopper the flask and shake it vigorously for approximately 15-30 minutes. The solid phenyl benzoate product should precipitate out of the solution. Check that the solution is still basic at the end of the reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water.

  • Purification: Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.

Mandatory Visualizations

fischer_esterification_workflow start Start: Benzoic Acid, Alcohol, Acid Catalyst reflux Reflux Reaction (e.g., 60-120°C, 1-10h) start->reflux workup Workup: Quench with Water, Extract with Organic Solvent reflux->workup wash Wash Organic Layer: 1. Water 2. NaHCO3 (aq) 3. Brine workup->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification (Distillation or Chromatography) evaporate->purify product Final Product: Benzoate Ester purify->product

Figure 1: General workflow for Fischer esterification.

schotten_baumann_workflow start Start: Alcohol/Phenol, Aq. Base (e.g., NaOH) add_benzoyl Add Benzoyl Chloride (Vigorous Shaking) start->add_benzoyl precipitate Precipitation of Solid Product add_benzoyl->precipitate filter Isolate Solid (Vacuum Filtration) precipitate->filter wash Wash with Cold Water filter->wash recrystallize Purification (Recrystallization) wash->recrystallize product Final Product: Phenyl Benzoate recrystallize->product troubleshooting_low_yield start Low Yield of Benzoate Ester? check_equilibrium Is it a Fischer Esterification? start->check_equilibrium Yes check_completion Is the reaction complete? (Monitor by TLC/GC) start->check_completion No drive_equilibrium Action: Use excess alcohol or remove water (Dean-Stark). check_equilibrium->drive_equilibrium Yes check_equilibrium->check_completion No drive_equilibrium->check_completion increase_time_temp Action: Increase reaction time, temperature, or catalyst amount. check_completion->increase_time_temp No check_workup Any issues during workup? (e.g., product loss, emulsion) check_completion->check_workup Yes end Yield Improved increase_time_temp->end optimize_workup Action: Minimize water usage, use brine wash, allow layers to settle. check_workup->optimize_workup Yes check_catalyst Is the catalyst active? check_workup->check_catalyst No optimize_workup->end regenerate_catalyst Action: Use fresh or regenerated catalyst. Ensure dry conditions. check_catalyst->regenerate_catalyst No check_catalyst->end Yes regenerate_catalyst->end

References

Technical Support Center: Purification of Crude Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Isobutyl 2-(methylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Common impurities in crude this compound can include:

  • Unreacted Starting Materials: Isobutanol and 2-(methylamino)benzoic acid or its activated precursor (e.g., acid chloride or another ester).

  • Side Products: Products arising from side reactions during synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

  • Water: Moisture introduced during the work-up process.

Q2: Which purification techniques are most effective for this compound?

The most commonly employed and effective purification methods are:

  • Silica Gel Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.

  • Recrystallization: A powerful technique for obtaining high-purity material, provided a suitable solvent system can be identified.

  • Liquid-Liquid Extraction: Useful for initial work-up to remove water-soluble impurities and unreacted starting materials.

Q3: How can I monitor the purification process effectively?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. It helps in:

  • Identifying the number of components in the crude mixture.

  • Optimizing the solvent system for column chromatography.

  • Checking the purity of fractions collected from the column.

  • Monitoring the progress of recrystallization.

A common mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).

Q4: What are the challenges associated with the purification of this compound by silica gel chromatography?

The methylamino group in the molecule is basic, which can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause:

  • Peak Tailing: Broad and asymmetric peaks, leading to poor separation.

  • Irreversible Adsorption: Loss of product on the column.

To address these issues, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, can be added to the mobile phase to neutralize the acidic sites on the silica gel.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Product and impurities do not separate on the column. The solvent system (eluent) is not optimal.Optimize the eluent using TLC with various ratios of solvents like hexane and ethyl acetate. Start with a low polarity eluent and gradually increase the polarity.
Product co-elutes with an impurity. The impurity has a very similar polarity to the product.Try a different stationary phase, such as alumina, or a different solvent system. Recrystallization may also be an effective alternative.
Low yield after column chromatography. The product may still be on the column.Flush the column with a more polar solvent to elute any remaining product.
TLC shows multiple spots after purification. The purification was incomplete.Repeat the column chromatography using a shallower solvent gradient to improve separation. Alternatively, consider recrystallization of the collected fractions.
Recrystallization does not yield crystals. The compound is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity appears, then heat to redissolve and cool slowly.[2]
The solution is not sufficiently saturated.Concentrate the solution by carefully evaporating some of the solvent before cooling.[2]
The presence of impurities is inhibiting crystallization.Attempt further purification by column chromatography before attempting recrystallization again.[2]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is based on methods for structurally similar compounds and should be optimized for this compound.[1]

1. TLC Analysis and Solvent System Optimization:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate.
  • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate).
  • The optimal solvent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
  • For this basic compound, consider adding 0.1-1% triethylamine to the eluent to prevent peak tailing.[1]

2. Column Preparation:

  • Select a glass column of appropriate size (a general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight).[2]
  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
  • Add a layer of sand on top of the packed silica gel.
  • Equilibrate the column by running the mobile phase through it until the pack is stable.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.
  • Carefully apply the sample solution to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the optimized solvent system.
  • Collect fractions in separate test tubes.
  • Monitor the fractions by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
  • A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures.
  • Common solvents to test include hexanes, ethyl acetate, isopropanol, and mixtures thereof.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.
  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
  • Allow the solution to cool slowly to room temperature.
  • Further cool the solution in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Example Data for Column Chromatography Purification

Parameter Value
Crude Product Weight 5.0 g
Silica Gel Weight 200 g
Eluent System Hexane:Ethyl Acetate (9:1) + 0.5% Triethylamine
Purified Product Weight 4.2 g
Yield 84%
Purity (by HPLC) >99%

Table 2: Example Data for Recrystallization Purification

Parameter Value
Crude Product Weight 3.0 g
Recrystallization Solvent Isopropanol
Volume of Solvent 15 mL
Purified Product Weight 2.5 g
Yield 83%
Purity (by HPLC) >99.5%

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_product Crude Isobutyl 2-(methylamino)benzoate column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization tlc_analysis TLC Analysis for Purity column_chromatography->tlc_analysis recrystallization->tlc_analysis pure_product Pure Product tlc_analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity pure Pure Product (>99%) check_purity->pure Yes impure Impure Product check_purity->impure No optimize_column Optimize Column Chromatography (e.g., new eluent) impure->optimize_column try_recrystallization Attempt Recrystallization impure->try_recrystallization repeat_purification Repeat Purification optimize_column->repeat_purification try_recrystallization->repeat_purification repeat_purification->check_purity

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Isobutyl 2-(methylamino)benzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isobutyl 2-(methylamino)benzoate, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common method for synthesizing this compound is through the N-methylation of Isobutyl 2-aminobenzoate (isobutyl anthranilate). Two primary approaches for this transformation are:

  • Direct N-alkylation: This involves reacting isobutyl anthranilate with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[1]

  • Reductive Amination: This method utilizes formaldehyde as the methyl source. Isobutyl anthranilate reacts with formaldehyde to form an intermediate Schiff base, which is then reduced in situ to the desired N-methylated product. This method is often preferred as it can minimize the formation of the di-methylated byproduct.[1][2]

Q2: A significant amount of di-methylated byproduct, Isobutyl 2-(dimethylamino)benzoate, is forming. How can this be minimized?

A2: The formation of the di-methylated byproduct is a common issue, particularly with direct N-alkylation methods. The mono-methylated product can be more nucleophilic than the starting material, leading to a second methylation. To minimize this:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of isobutyl anthranilate to the methylating agent. An excess of the methylating agent will favor di-methylation.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the rate of the second methylation.

  • Use Reductive Amination: This method is inherently more selective for mono-methylation.[1][2]

Q3: The reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction stalls, consider increasing the temperature or reaction time.

  • Suboptimal Base: In direct N-alkylation, the choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine effectively. Stronger bases like potassium hydroxide or sodium hydride are often used.[1] Ensure the base is anhydrous, as water can interfere with the reaction.

  • Poor Quality Reagents: Ensure all reagents, including the solvent, are pure and dry. Water and other impurities can lead to side reactions and lower yields.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation during aqueous workup and optimize the purification method (e.g., distillation or chromatography).

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Fractional Vacuum Distillation: This is a common and effective method for purifying the product on a larger scale, especially for removing unreacted starting material and lower-boiling impurities.[1][3]

  • Column Chromatography: For smaller scale reactions or to remove impurities with similar boiling points, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Ineffective base in direct alkylation.Use a stronger, anhydrous base such as potassium hydroxide or sodium hydride.[1]
Inactive catalyst in reductive amination.Use a fresh, high-quality hydrogenation catalyst (e.g., Palladium on carbon or Raney nickel).[2]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Significant Di-methylated Byproduct Excess methylating agent.Use a strict 1:1 molar ratio of isobutyl anthranilate to the methylating agent.
High reaction temperature.Lower the reaction temperature to improve selectivity for mono-methylation.
Reaction method.Switch to the reductive amination method, which is less prone to over-methylation.[1][2]
Presence of Unreacted Isobutyl Anthranilate Insufficient reaction time or temperature.Monitor the reaction by TLC or GC and continue until the starting material is consumed. Consider a moderate increase in temperature.
Insufficient amount of methylating agent.Ensure at least one molar equivalent of the methylating agent is used.
Product is Contaminated with a Water-Soluble Impurity Incomplete phase separation during workup.After extraction, wash the organic layer with brine to remove residual water and water-soluble impurities.
Hydrolysis of the ester.Avoid strongly acidic or basic conditions during workup if possible.

Experimental Protocols

Protocol 1: N-methylation via Direct Alkylation with Dimethyl Sulfate

This protocol is adapted from a general procedure for the N-methylation of anthranilates.[1]

Materials:

  • Isobutyl 2-aminobenzoate (isobutyl anthranilate)

  • Dimethyl sulfate

  • Potassium hydroxide (solid, pulverized)

  • Anhydrous Dimethylformamide (DMF)

  • Hexane

  • Water

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.

  • Add pulverized potassium hydroxide (1.5 equivalents) to the DMF with stirring.

  • Add Isobutyl 2-aminobenzoate (1 equivalent) to the mixture and stir.

  • Slowly add dimethyl sulfate (1.05 equivalents) to the reaction mixture, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and add water.

  • Extract the product with hexane (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional vacuum distillation.

Protocol 2: N-methylation via Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of methyl anthranilate.[2][3]

Materials:

  • Isobutyl 2-aminobenzoate (isobutyl anthranilate)

  • Formaldehyde (37% aqueous solution)

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Isopropanol

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation reactor, dissolve Isobutyl 2-aminobenzoate (1 equivalent) in isopropanol.

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-2 mol%).

  • Add formaldehyde solution (1.1 equivalents) to the mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 40-60°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with isopropanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by fractional vacuum distillation.

Data Presentation

Table 1: Comparison of N-methylation Methods for Anthranilate Esters

MethodMethylating AgentTypical Yield (Mono-methylated)Key AdvantagesCommon Issues
Direct Alkylation Dimethyl sulfate / Methyl iodide75-85%[1]Simple procedure, readily available reagents.Risk of di-methylation, use of toxic reagents.
Reductive Amination Formaldehyde / H₂80-95%[1][3]High selectivity for mono-methylation, avoids toxic alkylating agents.Requires hydrogenation equipment, catalyst handling.

Visualizations

Experimental Workflow for Direct N-Alkylation

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add DMF and KOH to reactor B 2. Add Isobutyl Anthranilate A->B C 3. Slowly add Dimethyl Sulfate B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E F 6. Extract with Hexane E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Fractional Vacuum Distillation H->I

Caption: Workflow for Direct N-Alkylation.

Logical Relationship for Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield C1 Incomplete Reaction LowYield->C1 C2 Ineffective Base LowYield->C2 C3 Poor Reagent Quality LowYield->C3 C4 Product Loss during Workup LowYield->C4 S1 Increase Time/Temp Monitor by TLC/GC C1->S1 S2 Use Stronger/ Anhydrous Base C2->S2 S3 Use Pure/Dry Reagents & Solvents C3->S3 S4 Optimize Extraction & Purification C4->S4

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing detailed solutions and experimental considerations.

Q1: Why am I observing poor peak shape (tailing or fronting) for my aromatic amine analytes in HPLC?

A: Poor peak shape is a frequent issue in the analysis of aromatic amines, which are often basic compounds. Peak tailing, in particular, can be caused by strong interactions between the positively charged amine and residual, negatively charged silanol groups on the surface of silica-based columns.[1][2]

Troubleshooting Steps:

  • Mobile Phase Modification :

    • Adjust pH : Ensure the mobile phase pH is at least 2 units below the pKa of your aromatic amine to ensure it is fully protonated and behaves consistently.

    • Increase Ionic Strength : Adding a buffer or salt (e.g., 20 mM ammonium formate) to the mobile phase can improve peak shape by masking the residual silanol groups on the stationary phase.[3]

    • Use a Competing Base : Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.

  • Column Selection :

    • End-Capped Columns : Use a high-quality, end-capped C18 or similar column where the residual silanols have been chemically deactivated.

    • Alternative Stationary Phases : Consider columns with different stationary phases, such as those based on organic polymers or those designed for high pH conditions, which are less prone to silanol interactions.[3]

  • System & Method Parameters :

    • Check for Dead Volume : Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause peak broadening.

    • Optimize Injection Solvent : The sample solvent should be weaker than or matched to the mobile phase to prevent peak distortion.[4]

    • Reduce Injection Volume/Concentration : Overloading the column can lead to peak shape issues.[4][5]

Troubleshooting Flowchart: Improving Peak Shape Here is a logical workflow to diagnose and resolve peak shape problems.

G cluster_0 Troubleshooting Poor Peak Shape start Start: Poor Peak Shape Observed check_basics Check System Basics: - Dead Volume? - Column Overload? - Solvent Mismatch? start->check_basics adjust_mobile_phase Adjust Mobile Phase: - Increase buffer strength - Add competing base - Adjust pH check_basics->adjust_mobile_phase If basics are OK problem_solved Problem Solved check_basics->problem_solved If issue resolved change_column Change Column: - Use end-capped column - Try polymer-based column - Use high pH stable column adjust_mobile_phase->change_column If no improvement adjust_mobile_phase->problem_solved If issue resolved change_column->problem_solved If issue resolved consult_expert Consult Sr. Scientist or Vendor Support change_column->consult_expert If issue persists

Caption: A flowchart for troubleshooting poor peak shape in HPLC.

Q2: My analyte recovery is low and inconsistent during sample preparation. What can I do?

A: Low recovery is often due to inefficient extraction from the sample matrix or analyte loss through adsorption to surfaces. Aromatic amines can be particularly challenging due to their polarity and potential for ionization.

Troubleshooting & Optimization Strategies:

  • Extraction Method Selection : The choice of extraction technique is critical. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common, but newer microextraction techniques can offer higher efficiency and require less solvent.[6]

  • pH Adjustment : The pH of the sample should be adjusted to ensure the aromatic amine is in a neutral state (pH > pKa) to facilitate its extraction into an organic solvent.

  • SPE Optimization : For SPE, ensure the correct sorbent type (e.g., cation-exchange or reversed-phase) is used. The conditioning, loading, washing, and elution steps must be carefully optimized.

  • Prevent Adsorption : Aromatic amines can adsorb to glass surfaces. Using silanized glassware or polypropylene tubes can minimize this issue.[7]

Data Presentation: Comparison of Extraction Techniques

The table below summarizes the performance of different extraction methods for aromatic amines from water samples.

Extraction MethodEnrichment FactorLimit of Detection (LOD)Relative Standard Deviation (RSD)Key Advantage
Dispersive Liquid-Liquid Microextraction (DLLME) 41 - 950.8 - 1.8 ng/mL4.1 - 5.3%Fast, low solvent use[8]
Solid-Phase Extraction (SPE) VariesAnalyte-dependent< 10% (optimized)High selectivity, good for complex matrices
Liquid-Liquid Extraction (LLE) LowerGenerally higher than microextraction5 - 15%Simple, widely available
Q3: I suspect matrix effects are impacting my LC-MS/MS quantification. How can I confirm and mitigate this?

A: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, especially with complex biological samples.[9][10] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[9][11]

Confirmation and Mitigation Workflow:

G cluster_1 Workflow for Managing Matrix Effects start Suspected Matrix Effect confirm Confirm Effect: Post-extraction spike vs. Neat solution standard start->confirm improve_prep Improve Sample Prep: - More selective SPE - Dilute sample confirm->improve_prep Effect > 15% improve_chroma Optimize Chromatography: - Change gradient - Use different column to  separate from interferences confirm->improve_chroma Effect > 15% use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) confirm->use_is Effect > 15% validate Validate and Quantify confirm->validate Effect < 15% improve_prep->validate improve_chroma->validate use_is->validate

Caption: A systematic approach to identifying and mitigating matrix effects.

Experimental Protocol Highlight: Post-Extraction Spike Analysis

This experiment is essential to quantify the extent of matrix effects.

  • Prepare Three Sample Sets :

    • Set A : Standard solution of the aromatic amine in a pure solvent (neat solution).

    • Set B : Blank matrix sample (e.g., plasma, urine) subjected to the full extraction procedure. After extraction, spike the final extract with the aromatic amine at the same concentration as Set A.

    • Set C : Blank matrix sample spiked with the aromatic amine before the extraction procedure (used to determine overall recovery).

  • Analyze and Calculate :

    • Analyze all sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 .

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[9] A common acceptance criterion is 85-115%.

Q4: My aromatic amines seem unstable during analysis. Is derivatization necessary for GC analysis?

A: Yes, derivatization is often a crucial step for the successful analysis of aromatic amines by Gas Chromatography (GC).[12][13] Free amines are polar and can interact strongly with active sites in the GC system, leading to poor peak shape, tailing, and even complete loss of the analyte.[7][12] Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable group.[14]

Common Derivatization Strategies for Aromatic Amines:

Derivatization MethodReagent TypeAdvantagesConsiderations
Acylation Acid Anhydrides (e.g., Heptafluorobutyric anhydride - HFBA)Stable derivatives, enhances sensitivity for Electron Capture Detection (ECD).[12][15]Reagents can be moisture-sensitive.
Silylation Silylating Agents (e.g., BSTFA, TMSI)Produces volatile and thermally stable derivatives, good for MS detection.[14]Derivatives can be susceptible to hydrolysis.[12]
Iodination Sandmeyer-like reactionReagents are not sensitive to anhydrous conditions, good selectivity.[16]Multi-step reaction.

Protocol Highlight: Acylation with Heptafluorobutyric Anhydride (HFBA)

This protocol is a common method to derivatize primary and secondary aromatic amines for GC-MS analysis.

  • Sample Preparation : The extracted and dried sample residue is dissolved in a suitable solvent (e.g., Toluene).

  • Reagent Addition : Add an excess of HFBA and a catalyst if needed (e.g., pyridine).

  • Reaction : Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Work-up : After cooling, the excess reagent is removed under a stream of nitrogen or by a liquid-liquid wash.

  • Reconstitution : The final derivative is reconstituted in a suitable solvent (e.g., hexane) for GC injection.

Disclaimer: This is a generalized protocol. Always optimize reaction conditions for your specific analytes and consult relevant safety data sheets for all reagents.

References

Resolving peak tailing in chromatography of benzoate compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chromatography of Benzoate Compounds.

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the chromatographic analysis of benzoate compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of benzoate compounds?

A1: Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is distorted, resulting in a trailing edge that is broader than the front.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is problematic for the analysis of benzoate compounds as it can compromise the accuracy and reproducibility of the results.[1] Specific issues include:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Integration: The gradual return of the peak to the baseline can lead to inconsistent peak area measurements.[1]

  • Lower Sensitivity: Tailing reduces the peak height, which can negatively impact the limit of quantification (LOQ).[1]

Q2: What are the primary causes of peak tailing for benzoate compounds in reversed-phase HPLC?

A2: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For benzoate compounds, which are acidic, the primary causes include:

  • Secondary Interactions: Interaction of the benzoate analyte with active residual silanol groups on the silica-based stationary phase surface is a major contributor.[1][2] These silanol groups can be acidic and interact with polar analytes.[3]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the benzoic acid analytes and the silanol groups on the column.[4][5] If the pH is not optimized, it can lead to these secondary interactions.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and cause tailing.[4][6]

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., tubing, fittings, injector) can cause peak broadening and tailing.[7][8]

  • Column Degradation: Deterioration of the column packing, formation of voids, or a blocked frit can lead to distorted peak shapes.[4][9]

Q3: How does the mobile phase pH affect the peak shape of benzoic acid?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like benzoic acid.[5] Benzoic acid has a pKa of approximately 4.2.

  • At low pH (e.g., pH < 3): The benzoic acid will be in its protonated, less polar form, and the silanol groups on the silica stationary phase will also be protonated (neutral).[5][6] This minimizes secondary ionic interactions, leading to better peak symmetry.

  • At a pH close to the pKa: Both the ionized (benzoate) and unionized (benzoic acid) forms will be present, which can lead to peak splitting or broadening.[10]

  • At high pH (e.g., pH > 5.2): The benzoic acid will be predominantly in its ionized, more polar benzoate form.[5] While this can be a valid separation strategy, it's crucial to ensure the pH is stable and buffered to avoid peak shape issues.[11]

Q4: Can a guard column cause peak tailing?

A4: Yes, while a guard column is intended to protect the analytical column, it can also be a source of peak tailing.[6][12] Potential issues include:

  • Contamination: A blocked or contaminated guard column can distort peak shapes.[13]

  • Mismatch of Stationary Phase: If the packing material in the guard column is different from the analytical column, it can introduce unwanted interactions and peak distortion.[12] It is recommended to use a guard column with the identical packing material as the analytical column.[14][15]

  • Improper Installation: Poor connections can create extra-column volume, leading to peak broadening and tailing.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with benzoate compounds.

Initial Assessment

Before making changes, it's important to characterize the problem.

  • Observe All Peaks: Does the tailing affect all peaks in the chromatogram or only the benzoate compound(s)?

    • All peaks tailing: Suggests a physical or system-wide issue like extra-column volume, a column void, or a problem with the mobile phase flow path.[7][9]

    • Only benzoate peaks tailing: Suggests a chemical interaction issue specific to the analyte, such as secondary interactions with the stationary phase.[6]

  • Inject a Neutral Compound: Inject a non-polar, neutral compound (e.g., toluene). If this peak does not tail, the issue is likely chemical (acid-base interaction). If it does tail, the problem is likely physical (e.g., a system void).[16]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for Benzoate Compound all_peaks_tail Do all peaks tail? start->all_peaks_tail check_system Check for System Issues: - Extra-column volume (fittings, tubing) - Column void/damage - Blocked frits/filters all_peaks_tail->check_system Yes chemical_issue Likely a Chemical Interaction Issue all_peaks_tail->chemical_issue No overload_check Is the column overloaded? check_system->overload_check chemical_issue->overload_check reduce_concentration Reduce sample concentration/injection volume overload_check->reduce_concentration Yes ph_check Is mobile phase pH optimized? overload_check->ph_check No end Peak Shape Improved reduce_concentration->end adjust_ph Adjust mobile phase pH (typically lower to ~pH 3) ph_check->adjust_ph No column_check Is the column appropriate? ph_check->column_check Yes adjust_ph->end change_column Consider: - End-capped/base-deactivated column - Different stationary phase column_check->change_column No column_check->end Yes change_column->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by mass or volume overload.

Methodology:

  • Prepare a Diluted Sample: Prepare a sample solution that is 10 times more dilute than the original sample.[17]

  • Inject Original Sample: Inject the standard concentration of your benzoate sample and record the chromatogram.

  • Inject Diluted Sample: Inject the 10-fold diluted sample and record the chromatogram.

  • Analyze Results: Compare the peak shapes. If the peak tailing is significantly reduced and the retention time slightly increases with the diluted sample, column overload is the likely cause.[17]

Protocol 2: Optimizing Mobile Phase pH

Objective: To improve peak shape by adjusting the mobile phase pH to suppress secondary silanol interactions.

Methodology:

  • Initial Mobile Phase: A typical mobile phase for benzoate analysis is a mixture of acetonitrile and water.[18][19]

  • Prepare Acidified Mobile Phase: Prepare an aqueous mobile phase (e.g., water) containing 0.1% formic acid.[19] This will lower the pH to approximately 2.7-3.0.

  • Equilibrate the Column: Flush the column with the new mobile phase for at least 10-20 column volumes to ensure it is fully equilibrated.

  • Inject Sample: Inject the benzoate sample and acquire the chromatogram.

  • Evaluate Peak Shape: Compare the peak symmetry to the chromatogram obtained with the non-acidified mobile phase. A significant improvement in peak shape indicates that secondary silanol interactions were the primary cause of tailing.[6]

Data Presentation

The following tables summarize key parameters that can be adjusted to troubleshoot peak tailing.

Table 1: Mobile Phase pH Adjustment for Benzoic Acid (pKa ≈ 4.2)

Mobile Phase pHExpected State of Benzoic AcidExpected State of Silanols (pKa ≈ 3.5-4)Impact on Peak Shape
< 3.0Predominantly neutral (R-COOH)[5]Predominantly neutral (Si-OH)[6]Generally good peak shape, reduced tailing.[6][20]
3.0 - 5.0Mixture of neutral and ionized forms[10]Mixture of neutral and ionized formsPotential for broad or split peaks.[10]
> 5.0Predominantly ionized (R-COO⁻)[5]Predominantly ionized (Si-O⁻)Can have good peaks if well-buffered, but risk of tailing due to ionic interactions.

Table 2: Troubleshooting Summary

Potential CauseDiagnostic TestRecommended Solution
Column Overload Inject a 10x diluted sample.[17]Reduce sample concentration or injection volume.[6]
Secondary Silanol Interactions Lower mobile phase pH to < 3.[6]Use a mobile phase with 0.1% formic acid; use an end-capped or base-deactivated column.[6][21]
Extra-Column Volume Tailing is more pronounced for early eluting peaks.[6][13]Use shorter, narrower ID tubing; ensure proper fittings.[8]
Column Contamination/Void High backpressure; tailing for all peaks.[9]Flush the column with a strong solvent; if a void is present, replace the column.[6]
Guard Column Issue Remove the guard column and re-run the analysis.[6]Replace the guard column cartridge; ensure it has the same packing material as the analytical column.[6][14]

Signaling Pathways and Logical Relationships

The diagram below illustrates the chemical interactions that can lead to peak tailing for benzoate compounds on a silica-based stationary phase.

ChemicalInteractions cluster_column Silica Stationary Phase cluster_analyte Benzoate Analyte Silanol Residual Silanol Group (Si-OH) LowpH Low pH (<3) Silanol->LowpH IonizedSilanol Ionized Silanol Group (Si-O⁻) SecondaryInteraction Secondary Ionic Interaction (Peak Tailing) IonizedSilanol->SecondaryInteraction HighpH Higher pH (>4) IonizedSilanol->HighpH BenzoicAcid Benzoic Acid (R-COOH) MobilePhase Mobile Phase (e.g., ACN/H2O) BenzoicAcid->MobilePhase Elutes via IdealRetention Ideal Hydrophobic Retention (Good Peak Shape) BenzoicAcid->IdealRetention Interacts with C18 BenzoicAcid->LowpH BenzoateIon Benzoate Ion (R-COO⁻) BenzoateIon->SecondaryInteraction BenzoateIon->HighpH MobilePhase->Silanol

Caption: Analyte-stationary phase interactions.

References

Matrix effects in the analysis of Isobutyl 2-(methylamino)benzoate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of Isobutyl 2-(methylamino)benzoate in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency (signal suppression or enhancement) of a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, components of complex samples like plasma, urine, or tissue can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[1] This can result in either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's concentration. The primary cause of matrix effects is often ion suppression.

Q2: What are the common sources of matrix effects in bioanalysis?

A: Matrix effects can originate from both endogenous and exogenous substances.

  • Endogenous components include phospholipids, salts, proteins, and metabolites naturally present in the biological sample.[1]

  • Exogenous components are introduced during sample collection, processing, and analysis. Examples include anticoagulants, dosing vehicles, stabilizers, and co-administered medications.[1]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative approach is considered the "gold standard".[1] It involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent. The ratio of these two responses is known as the matrix factor (MF).[1] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]

Q4: What is the difference between absolute and relative matrix effects?

A:

  • Absolute matrix effect refers to the difference in the analytical response of an analyte in a post-extraction spiked sample compared to a neat solution at the same concentration.

  • Relative matrix effect describes the variability of the absolute matrix effect across different lots or sources of the same biological matrix. Assessing the relative matrix effect is crucial for ensuring the robustness and transferability of an analytical method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: I am observing significant ion suppression for this compound.

  • Question: What are the most effective sample preparation techniques to reduce ion suppression?

  • Answer: Improving your sample preparation method is the most effective way to combat ion suppression.[3] The choice of technique depends on the complexity of your matrix and the required sensitivity.

    • Solid-Phase Extraction (SPE): Generally considered highly effective for removing interfering matrix components.[4]

    • Liquid-Liquid Extraction (LLE): A good alternative to SPE, often involving the extraction of the analyte into an immiscible organic solvent.[3][4] A double LLE can further improve cleanup.[3]

    • Protein Precipitation (PPT): A simpler but less clean method. While it removes proteins, it may not eliminate other interfering substances like phospholipids.[3]

Issue 2: My results for this compound are not reproducible across different sample lots.

  • Question: How can I compensate for variability in matrix effects between different sample sources?

  • Answer: The use of a suitable internal standard (IS) is the most effective way to correct for matrix effect variability.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction.

    • Analog Internal Standard: If a SIL-IS is not available, a structural analog of this compound that elutes close to the analyte can be used.

Issue 3: I have tried different sample preparation methods, but still observe some matrix effects. What else can I do?

  • Question: Are there chromatographic or instrumental parameters I can adjust to minimize remaining matrix effects?

  • Answer: Yes, several adjustments can be made:

    • Chromatographic Separation: Optimize your LC method to separate this compound from the co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile.

    • Injection Volume: Reducing the injection volume can decrease the amount of matrix components entering the mass spectrometer.

    • Flow Rate: In electrospray ionization (ESI), a lower flow rate can sometimes reduce the degree of ion suppression.

    • Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as APCI is generally less susceptible to matrix effects.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spiked Sample): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. After the final extraction step, spike the extracts with this compound to the same final concentrations as in Set A.

    • Set C (Pre-Extraction Spiked Sample): Spike the blank biological matrix with this compound at the same concentrations as in Set A before starting the sample preparation procedure.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot and concentration:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100

  • Calculate the Internal Standard (IS) Normalized Matrix Factor (if an IS is used):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with water or an appropriate buffer.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove interfering components.

  • Elution: Elute this compound with a suitable elution solvent (e.g., a mixture of organic solvent and a strong acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF)Ion Suppression/Enhancement (%)
Protein Precipitation (PPT)85 - 950.6535% Suppression
Liquid-Liquid Extraction (LLE)70 - 850.8515% Suppression
Solid-Phase Extraction (SPE)90 - 1050.982% Suppression

Note: The data in this table is illustrative and based on general expectations for small molecule analysis in complex matrices. Actual results for this compound may vary.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Assessment cluster_2 Mitigation Strategies cluster_3 Resolution start Inaccurate Quantification of This compound check_me Suspect Matrix Effects? start->check_me assess_me Perform Matrix Effect Assessment (Post-Extraction Spike) check_me->assess_me Yes me_present Matrix Effect Confirmed? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end Accurate & Reproducible Results me_present->end No use_is Use Stable Isotope-Labeled Internal Standard optimize_sp->use_is optimize_lc Optimize Chromatography use_is->optimize_lc optimize_lc->end

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) complex_sample Complex Biological Sample (e.g., Plasma) ppt Add Acetonitrile, Centrifuge complex_sample->ppt lle Add Immiscible Solvent, Shake, Separate Layers complex_sample->lle spe Condition, Load, Wash, Elute complex_sample->spe ppt_result Fast, High Recovery High Matrix Effects ppt->ppt_result lle_result Good Cleanup Moderate Recovery lle->lle_result spe_result Excellent Cleanup High Recovery, Low Matrix Effects spe->spe_result

Caption: Comparison of common sample preparation techniques.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of drug development and quality control. This guide provides a comparative overview of validated analytical methods for Isobutyl 2-(methylamino)benzoate, a key chemical intermediate. We will explore two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will provide supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their needs.

This compound has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . Its structure, being an ester of a benzoic acid derivative, lends itself to analysis by both HPLC and GC techniques. The selection of the optimal method depends on factors such as the sample matrix, required sensitivity, and the nature of potential impurities.

Comparison of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay. HPLC-UV is a robust and widely available technique suitable for routine quality control, while GC-MS offers higher sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.

Quantitative Performance Data

The following tables summarize the validation performance of representative hypothetical HPLC-UV and GC-MS methods for the quantification of this compound. These values are based on typical performance characteristics observed for similar molecules and are intended to serve as a guide for method development and validation.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL

Table 2: GC-MS Method Validation Summary

Validation ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)99.0 - 101.0%
Precision (%RSD)< 1.5%
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL

Experimental Protocols

Detailed methodologies for the hypothetical HPLC-UV and GC-MS methods are provided below. These protocols are based on established analytical practices for similar compounds and should be optimized and validated for specific laboratory conditions and sample matrices.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to cover the linearity range.

  • Sample Solution: Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase to achieve a final concentration within the linearity range.

3. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations across the specified range. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it suitable for the determination of this compound at low concentrations and for the identification of impurities.

1. Chromatographic and Mass Spectrometric Conditions:

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Port Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 207, 151, 134).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable organic solvent. The final concentration should be within the linear range of the method.

3. Validation Parameters:

  • Follow a similar validation strategy as outlined for the HPLC-UV method, adapting the procedures for a GC-MS system. Specificity in GC-MS is enhanced by the mass spectral data, which provides a "fingerprint" of the analyte.

Visualizing the Workflow

A clear understanding of the experimental and validation workflow is crucial for successful implementation.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_scope Define Scope and Purpose select_method Select Analytical Method (HPLC-UV or GC-MS) define_scope->select_method define_validation_params Define Validation Parameters (ICH Guidelines) select_method->define_validation_params prepare_protocols Prepare Detailed Protocols define_validation_params->prepare_protocols conduct_experiments Conduct Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocols->conduct_experiments collect_data Collect and Process Data conduct_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_findings Document in Validation Report analyze_results->document_findings method_implementation Method Implementation for Routine Use document_findings->method_implementation

Caption: A generalized workflow for the validation of an analytical method.

This guide provides a framework for the validation of analytical methods for this compound. The choice between HPLC-UV and GC-MS should be made based on the specific analytical needs. It is imperative that any selected method is fully validated in the laboratory where it will be used to ensure the generation of reliable and accurate data, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

A Comparative Analysis of Isobutyl 2-(methylamino)benzoate and Methyl Anthranilate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, properties, and applications of two key anthranilate derivatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparative analysis of Isobutyl 2-(methylamino)benzoate and Methyl Anthranilate, two structurally related anthranilate esters. While Methyl Anthranilate is a well-established compound with a broad range of applications, this compound is a less-studied derivative. This document aims to provide researchers, scientists, and drug development professionals with a detailed comparison of their chemical and physical properties, synthesis, performance in key applications, and relevant experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in various formulations. The addition of an isobutyl group and an N-methyl group in this compound leads to predictable changes in molecular weight, polarity, and other physical characteristics when compared to Methyl Anthranilate.

PropertyThis compoundMethyl Anthranilate
CAS Number 65505-24-0[1]134-20-3
Molecular Formula C₁₂H₁₇NO₂[1]C₈H₉NO₂
Molecular Weight 207.27 g/mol [2]151.16 g/mol
Appearance Pale yellow solid (estimated)[3]Colorless to pale yellow liquid
Odor Fruity, grapefruit, grape[3]Fruity, grape-like
Melting Point 70.00 °C (estimated)[3]24 °C
Boiling Point 296.00 to 297.00 °C @ 760.00 mm Hg[3]256 °C
Density 1.053±0.06 g/cm³ (Predicted)1.168 g/cm³ at 20 °C
logP (o/w) 4.078 (estimated)[4]1.88
Solubility Soluble in alcohol; very slightly soluble in water[3]Soluble in ethanol and propylene glycol; very slightly soluble in water
Flash Point 133.33 °C (estimated)[3]104 °C

Synthesis and Manufacturing

Methyl Anthranilate can be synthesized through several established methods, including the esterification of anthranilic acid with methanol in the presence of an acid catalyst, or via a Hofmann rearrangement of phthalimide with sodium hypochlorite and methanol.

This compound synthesis is less commonly described in the literature. A plausible synthetic route involves a two-step process: N-methylation of anthranilic acid followed by Fischer esterification with isobutanol. Alternatively, a direct synthesis could involve the reaction of a halogenated benzoic acid with dimethylamine, followed by esterification with isooctyl alcohol, a method that has been described for a similar compound, isooctyl p-dimethylaminobenzoate.

Below are the proposed synthesis pathways for both compounds.

G Synthesis of Methyl Anthranilate cluster_0 Esterification Route cluster_1 Hofmann Rearrangement Route Anthranilic Acid Anthranilic Acid Methyl Anthranilate Methyl Anthranilate Anthranilic Acid->Methyl Anthranilate Methanol, H₂SO₄ Phthalimide Phthalimide Phthalimide->Methyl Anthranilate 1. NaOH, NaOCl 2. Methanol

Fig. 1: Synthesis pathways for Methyl Anthranilate.

G Proposed Synthesis of this compound N-methylanthranilic Acid N-methylanthranilic Acid This compound This compound N-methylanthranilic Acid->this compound N-methylanthranilic Acid->this compound Acid Catalyst, Heat Isobutanol Isobutanol Isobutanol->this compound

Fig. 2: Proposed Fischer esterification route.

Performance Comparison

Flavor and Fragrance Profile

Both compounds are utilized in the flavor and fragrance industry for their fruity, grape-like aromas. Methyl Anthranilate is a key component in artificial grape flavoring and is also found in many floral scents like neroli and jasmine. The sensory profile of this compound is described as fruity with notes of grapefruit and grape.[3] A direct comparative sensory evaluation would be beneficial to quantify differences in flavor and aroma intensity, detection thresholds, and overall character.

Bird Repellent Efficacy

Methyl Anthranilate is a well-documented and commercially used non-lethal bird repellent.[5] It functions as a chemosensory irritant to birds.[5] Studies have shown its effectiveness in various formulations for protecting fruit crops, although efficacy can be influenced by the formulation and environmental factors. Some research indicates that while effective, methyl anthranilate can be phytotoxic to certain plants and its degradation can be accelerated by sunlight.[2][6]

A key finding for comparative purposes comes from a study by Mason et al., which states that methyl, isobutyl, ethyl, and isobutyl methyl anthranilate are as aversive to starlings as dimethyl anthranilate, a known effective bird repellent.[7] This suggests that this compound possesses bird repellent properties comparable to Methyl Anthranilate. However, quantitative field data on the efficacy and potential phytotoxicity of this compound are lacking.

Performance MetricThis compoundMethyl Anthranilate
Flavor/Fragrance Use Fruity, grapefruit, grape aroma[3]Widely used for grape flavor and in floral fragrances
Bird Repellent Efficacy Reported to be as aversive as other effective anthranilate repellents[7]Effective, commercially available bird repellent
Photostability Data not available, but likely susceptible to photodegradationKnown to degrade in sunlight; can be stabilized with certain UV filters[2][8]
Phytotoxicity Data not availableCan be phytotoxic to some plants depending on formulation[6]
Safety Considerations Potential for nitrosamine formation[4]Generally Recognized as Safe (GRAS) for food use

Experimental Protocols

To facilitate further comparative research, the following experimental protocols are provided. These are based on established methods for the analysis of anthranilate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This method can be used to determine the purity of this compound and Methyl Anthranilate and to identify any impurities or degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

G GC-MS Analysis Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Separation in Column Separation in Column GC Injection->Separation in Column MS Detection MS Detection Separation in Column->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Fig. 3: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification and Stability Studies

This protocol is suitable for quantifying the concentration of each compound in formulations and for assessing their photostability over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 336 nm.

  • Injection Volume: 10 µL.

G HPLC Photostability Study cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Analysis Prepare solutions of each compound in a suitable solvent. Prepare solutions of each compound in a suitable solvent. Expose samples to a controlled light source (e.g., Xenon lamp). Expose samples to a controlled light source (e.g., Xenon lamp). Prepare solutions of each compound in a suitable solvent.->Expose samples to a controlled light source (e.g., Xenon lamp). Analyze samples by HPLC at various time points. Analyze samples by HPLC at various time points. Expose samples to a controlled light source (e.g., Xenon lamp).->Analyze samples by HPLC at various time points. Keep control samples in the dark. Keep control samples in the dark. Quantify the remaining parent compound. Quantify the remaining parent compound.

Fig. 4: Experimental workflow for photostability testing.

Conclusion and Future Directions

This compound presents an interesting alternative to Methyl Anthranilate, with a potentially similar performance profile in applications such as bird repellency. Its higher molecular weight and logP suggest it may have lower volatility and different formulation characteristics. However, there is a significant lack of quantitative data on its performance, particularly in flavor and fragrance applications, as well as in field trials for bird repellency. Furthermore, the potential for nitrosamine formation is a critical safety consideration that requires thorough investigation.

Future research should focus on:

  • Direct comparative studies of the sensory properties of this compound and Methyl Anthranilate.

  • Quantitative field trials to evaluate the bird repellent efficacy and phytotoxicity of this compound formulations.

  • Detailed toxicological studies to assess the safety profile of this compound, including an evaluation of its potential to form nitrosamines under relevant conditions.

  • Development and optimization of a scalable synthesis for this compound.

By addressing these knowledge gaps, the scientific and industrial communities can better evaluate the potential of this compound as a viable alternative or complementary compound to Methyl Anthranilate in a range of applications.

References

Navigating Molecular Mimicry: A Comparative Guide to Antibody Cross-Reactivity with Benzoate Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are paramount. However, the structural similarity among benzoate derivatives presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of antibody performance against various benzoate analogs, supported by experimental data and detailed protocols to aid in the development and validation of specific immunoassays.

Antibodies, the workhorses of immunoassays, can sometimes bind to molecules structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to inaccurate measurements, false positives, and misinterpretation of data, with profound implications in drug development and clinical diagnostics. Understanding the degree of cross-reactivity is therefore crucial for assay specificity and reliability.

This guide focuses on the cross-reactivity of antibodies against benzoate and its derivatives, a common structural motif in pharmaceuticals and endogenous molecules. We will explore how subtle changes in the benzoate structure can significantly impact antibody recognition.

Comparative Analysis of Antibody Cross-Reactivity

The extent of cross-reactivity is heavily dependent on the specific antibody and the assay format employed. Below is a summary of quantitative data on the cross-reactivity of antibodies with various benzoate analogs, primarily focusing on salicylate and p-aminobenzoic acid (PABA) derivatives.

Target AnalyteAntibody TypeAssay FormatCross-ReactantPercent Cross-Reactivity (%)
Salicylic AcidMonoclonalFPIA5-Methylsalicylic acid1200
Salicylic AcidMonoclonalFPIADiflunisal222
Salicylic AcidMonoclonalFPIASalazosulfapyridin153
Salicylic AcidMonoclonalFPIA5-Aminosalicylic acid (5-ASA)122
p-Aminobenzoic Acid (PABA)PolyclonalPatch TestBenzoic Acid15.4 (Co-reactivity)
p-Aminobenzoic Acid (PABA)PolyclonalPatch TestMyroxylon pereirae4.8 (Co-reactivity)

The Metabolic Pathway of Aspirin: A Source of Cross-Reacting Analogs

Aspirin (acetylsalicylic acid) is a widely used drug that is rapidly metabolized in the body to salicylic acid, its primary active metabolite. Salicylic acid is then further converted into several other compounds, some of which are structurally similar and can cross-react in immunoassays designed to detect salicylates.[1][2][3] Understanding this metabolic pathway is crucial for identifying potential interferents.

AspirinMetabolism Aspirin Aspirin (Acetylsalicylic Acid) SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis SalicyluricAcid Salicyluric Acid SalicylicAcid->SalicyluricAcid Glycine Conjugation GentisicAcid Gentisic Acid (2,5-Dihydroxybenzoic Acid) SalicylicAcid->GentisicAcid Oxidation Glucuronides Salicyl Phenolic & Acyl Glucuronides SalicylicAcid->Glucuronides Glucuronidation OtherMetabolites Other Minor Metabolites SalicylicAcid->OtherMetabolites

Metabolic pathway of Aspirin.

Experimental Protocols

Accurate assessment of antibody cross-reactivity requires robust and well-defined experimental protocols. The two most common techniques for quantifying the binding of antibodies to small molecules are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Workflow

Competitive ELISA is a highly sensitive method for detecting and quantifying small molecules (haptens).[4][5][6] In this assay, the free analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte in the sample.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection Plate_Coating 1. Coat plate with Antigen-Protein Conjugate Washing_1 2. Wash Plate_Coating->Washing_1 Blocking 3. Block with BSA or other blocking agent Washing_1->Blocking Washing_2 4. Wash Blocking->Washing_2 Incubation 5. Add sample/standard (free antigen) and primary antibody simultaneously. Incubate. Washing_2->Incubation Washing_3 6. Wash Incubation->Washing_3 Secondary_Ab 7. Add enzyme-conjugated secondary antibody Washing_3->Secondary_Ab Washing_4 8. Wash Secondary_Ab->Washing_4 Substrate 9. Add substrate Washing_4->Substrate Stop_Reaction 10. Stop reaction Substrate->Stop_Reaction Read_Plate 11. Read absorbance Stop_Reaction->Read_Plate

Workflow for a competitive ELISA.

Detailed Protocol for Competitive ELISA:

  • Antigen Coating:

    • Dilute the benzoate-protein conjugate (e.g., Benzoate-BSA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard benzoate compound and the test compounds (benzoate analogs) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at its optimal dilution) for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step.

  • Secondary Antibody Incubation:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Signal Development:

    • Add 100 µL of a suitable substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the standard benzoate concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR) Workflow

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand immobilized on a sensor surface and an analyte in solution.[7][8][9][10] It provides valuable kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

SPR_Workflow cluster_prep Surface Preparation cluster_binding Binding Analysis cluster_regeneration Regeneration Activation 1. Activate Sensor Surface (e.g., with EDC/NHS) Immobilization 2. Immobilize Ligand (Antibody) Activation->Immobilization Deactivation 3. Deactivate excess active groups Immobilization->Deactivation Equilibration 4. Equilibrate with running buffer Deactivation->Equilibration Association 5. Inject Analyte (Benzoate Analog) Equilibration->Association Dissociation 6. Flow running buffer Association->Dissociation Regeneration_Step 7. Inject regeneration solution to remove bound analyte Dissociation->Regeneration_Step Stabilization 8. Stabilize baseline with running buffer Regeneration_Step->Stabilization

Workflow for an SPR experiment.

Detailed Protocol for SPR Analysis:

  • Sensor Chip and Buffer Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Prepare a running buffer (e.g., HBS-EP+) and regeneration solutions (e.g., glycine-HCl, pH 2.5).

  • Ligand Immobilization (Antibody):

    • Activate the sensor surface with a pulse of an EDC/NHS mixture.

    • Inject the antibody solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Inject a solution of ethanolamine-HCl to deactivate any remaining active esters.

  • Analyte Binding Analysis:

    • Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.

    • Inject a series of concentrations of the primary benzoate analyte over the sensor surface to determine its binding kinetics and affinity (association and dissociation phases).

    • Repeat the injections for each of the benzoate analogs to be tested for cross-reactivity. Include a zero-concentration (buffer only) injection for double referencing.

  • Surface Regeneration:

    • After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and restore the sensor surface to its baseline state.

  • Data Analysis:

    • Fit the sensorgram data (response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) for each analyte (KD = kd/ka).

    • The degree of cross-reactivity can be assessed by comparing the KD values of the different benzoate analogs to that of the primary analyte. A lower KD value indicates a higher binding affinity.

Conclusion and Recommendations

The experimental data clearly demonstrates that even minor modifications to the benzoate structure can dramatically alter antibody recognition. This underscores the critical importance of thorough validation of any immunoassay for potential cross-reactivity with all relevant metabolites and structurally related compounds that may be present in the samples of interest.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Assay-Specific Validation: Never assume the specificity of an immunoassay. Meticulously validate the chosen assay for cross-reactivity with all potential interfering compounds.

  • Method Selection: The choice between ELISA and SPR will depend on the specific research question. ELISA is a high-throughput method well-suited for screening, while SPR provides detailed kinetic information that is invaluable for in-depth characterization of binding interactions.

  • Antibody Selection: The specificity of an immunoassay is fundamentally determined by the antibody used. Monoclonal antibodies, with their single epitope recognition, generally offer higher specificity compared to polyclonal antibodies.

By carefully considering the principles of antibody cross-reactivity and employing rigorous experimental validation, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide to Isobutyl 2-(methylamino)benzoate and Other Alkyl N-Methylanthranilates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related molecules is paramount for innovation in fields ranging from flavor and fragrance to pharmaceuticals. This guide provides a detailed comparison of Isobutyl 2-(methylamino)benzoate against other key alkyl N-methylanthranilates, focusing on their physicochemical properties, sensory profiles, and known biological activities. This document synthesizes available data to facilitate informed decision-making in research and development.

Alkyl N-methylanthranilates are a class of aromatic compounds valued for their characteristic sweet, fruity, and floral aromas. The most well-known member, methyl N-methylanthranilate, is a key component in the fragrance of mandarin and petitgrain essential oils.[1] By varying the alkyl ester group, a spectrum of olfactory and physicochemical properties can be achieved, influencing their application, stability, and biological interactions. This guide focuses on a comparative analysis of isobutyl, methyl, and ethyl esters of N-methylanthranilic acid.

Physicochemical Properties: A Comparative Overview

The size and branching of the alkyl ester chain significantly influence the physicochemical properties of N-methylanthranilates, which in turn affect their volatility, solubility, and performance in various formulations. While comprehensive experimental data for all analogues is not consistently available, the following table summarizes key known and predicted properties.

PropertyThis compoundMethyl N-methylanthranilateEthyl N-methylanthranilate
CAS Number 65505-24-0[2]85-91-6[3]35472-56-1[4]
Molecular Formula C₁₂H₁₇NO₂[2]C₉H₁₁NO₂[3]C₁₀H₁₃NO₂[5]
Molecular Weight 207.27 g/mol [2]165.19 g/mol [3]179.22 g/mol [5]
Appearance Data not availablePale yellow liquid with bluish fluorescence[3]Pale yellow solid (est.)[4]
Boiling Point Data not available256 °C[3]Data not available
Melting Point Data not available18.5-19.5 °C[6]36.0 °C[4]
Density Data not available1.12 - 1.13 g/cm³ at 25 °C[1]Data not available
Refractive Index Data not available1.5790 - 1.5810 at 20 °C[1]1.5720 at 25 °C[4]
LogP (Predicted) Data not available2.8 (calculated)[1]2.15[5]
Water Solubility (Predicted) Data not available257 mg/L at 25°C[6]1.62 g/L[5]

Sensory Profile Comparison

The primary application of these esters is in the flavor and fragrance industry. The nature of the alkyl group subtly modifies the core grape and orange blossom scent of the N-methylanthranilate moiety.

  • Methyl N-methylanthranilate (MNA): Possesses a distinctive sweet, fruity, and floral aroma, reminiscent of Concord grapes and orange blossoms.[6] It has a musty-floral, sweet, and rather heavy character with winey, fruity undertones.[3][7]

  • Ethyl N-methylanthranilate: Described as having a sweet, mandarin, and petitgrain-like taste.[5]

  • This compound: While specific sensory data is limited, based on structure-activity relationships in flavor chemistry, the isobutyl group is expected to impart a slightly more fruity and less floral character compared to the methyl ester.

Biological Activities and Safety Considerations

The biological activities of alkyl N-methylanthranilates are an area of active research, with implications for both therapeutic applications and product safety.

Phototoxicity

Phototoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Human Keratinocyte UVA_Radiation UVA Radiation Photoactivated_MNA Photo-activated Ester UVA_Radiation->Photoactivated_MNA Activates MNA Alkyl N-Methylanthranilate ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage Apoptosis Apoptosis

Metabolic Pathways

In the liver, methyl N-methylanthranilate undergoes metabolism primarily through two pathways: hydrolysis of the ester bond by carboxylesterases to yield N-methylanthranilic acid, and N-demethylation by cytochrome P450 enzymes to form methyl anthranilate.[7] It is expected that other short-chain alkyl N-methylanthranilates follow similar metabolic routes, with the rate of hydrolysis potentially varying based on the steric hindrance of the alkyl group.

Metabolic_Workflow cluster_liver Liver Metabolism Alkyl_NMA Alkyl N-Methylanthranilate (e.g., Isobutyl Ester) Hydrolysis Hydrolysis (Carboxylesterases) Alkyl_NMA->Hydrolysis N_Demethylation N-Demethylation (Cytochrome P450) Alkyl_NMA->N_Demethylation N_Methylanthranilic_Acid N-Methylanthranilic Acid + Alkyl Alcohol Hydrolysis->N_Methylanthranilic_Acid Alkyl_Anthranilate Alkyl Anthranilate N_Demethylation->Alkyl_Anthranilate

Experimental Protocols

Synthesis of Alkyl N-Methylanthranilates

A general method for the synthesis of alkyl N-methylanthranilates is the esterification of N-methylanthranilic acid with the corresponding alcohol in the presence of an acid catalyst.

Objective: To synthesize this compound.

Materials:

  • N-methylanthranilic acid

  • Isobutanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve N-methylanthranilic acid in an excess of isobutanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product via vacuum distillation or column chromatography.

Synthesis_Workflow Start Start Reactants Mix N-methylanthranilic acid, isobutanol, and H₂SO₄ catalyst Start->Reactants Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Workup Cool, Neutralize (NaHCO₃), and Extract with Solvent Reflux->Workup Purification Dry, Evaporate Solvent, and Purify (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Comparative Sensory Evaluation

Objective: To compare the odor profiles and intensity of different alkyl N-methylanthranilates.

Methodology:

  • Panelist Selection: Assemble a panel of trained sensory assessors screened for their olfactory acuity.

  • Sample Preparation: Prepare solutions of isobutyl, methyl, and ethyl N-methylanthranilate at the same concentration (e.g., 1% in a neutral solvent like diethyl phthalate).

  • Evaluation: Dip fragrance blotters into each solution for the same duration and allow the solvent to evaporate for 60 seconds.

  • Presentation: Present the coded blotters to the panelists in a randomized order in a controlled, odor-free environment.

  • Data Collection: Panelists rate the intensity of various scent descriptors (e.g., fruity, floral, grape, sweet, chemical) on a labeled magnitude scale at different time points (e.g., 0, 15 min, 1 hr, 4 hr) to assess both the initial character and the longevity.

  • Data Analysis: Analyze the data statistically to determine significant differences in the sensory profiles of the different esters.

Conclusion

The choice of alkyl ester in the N-methylanthranilate series has a discernible impact on the physicochemical and sensory properties of the molecule. While methyl N-methylanthranilate is well-characterized, there is a clear need for further comparative research on other esters like this compound to fully elucidate their performance and safety profiles. The methodologies outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for the development of new flavors, fragrances, and potentially, therapeutic agents. Researchers should pay particular attention to the potential for phototoxicity, a known hazard for this class of compounds.

References

Performance comparison of different chromatographic columns for benzoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review

The accurate and efficient analysis of benzoates, widely used as preservatives in food, pharmaceuticals, and cosmetic products, is crucial for quality control and regulatory compliance. The choice of a high-performance liquid chromatography (HPLC) column is a critical factor that directly impacts the quality of separation, influencing parameters such as resolution, peak shape, and analysis time. This guide provides a comparative overview of three commonly employed chromatographic columns for benzoate analysis: the traditional C18 column, the Phenyl-Hexyl column, and a Mixed-Mode column.

Performance Comparison at a Glance

To facilitate a clear comparison, the following table summarizes the key performance indicators for each column type based on available experimental data. It is important to note that performance can vary depending on the specific instrumentation, mobile phase composition, and other experimental conditions.

Performance ParameterC18 ColumnPhenyl-Hexyl ColumnMixed-Mode Column
Stationary Phase Chemistry Octadecylsilane (non-polar)Phenyl-Hexyl (intermediate polarity with aromatic selectivity)Combination of reversed-phase and ion-exchange functionalities
Primary Interaction Mechanism Hydrophobic interactionsπ-π interactions, hydrophobic interactionsMultiple (hydrophobic, ion-exchange, etc.)
Selectivity for Benzoate Good general-purpose selectivityEnhanced selectivity for aromatic compounds like benzoateAlternative and potentially superior selectivity, especially in complex matrices
Retention Time for Benzoate ~7.89 min[1]~4.5 min¹Variable, dependent on specific mixed-mode chemistry
Peak Asymmetry Data not availableData not availableData not available
Theoretical Plates Data not availableData not availableData not available
Limit of Detection (LOD) 0.0003 mg/100 mL[1]Data not availableData not available
Limit of Quantification (LOQ) 0.0009 mg/100 mL[1]Data not availableData not available

¹ Estimated from a chromatogram in a manufacturer's application note.

In-Depth Column Characteristics

C18 Columns: The Industry Standard

C18 columns are the most widely used reversed-phase columns in HPLC due to their versatility and robustness. The stationary phase consists of silica particles bonded with octadecylsilane, creating a non-polar surface.

Advantages:

  • Well-established and widely available.

  • Provides good retention for a broad range of non-polar to moderately polar compounds.

  • Extensive literature and application databases available.

Considerations:

  • May exhibit limited selectivity for aromatic compounds compared to specialized columns.

  • Potential for peak tailing with basic compounds if residual silanols are present.

Phenyl-Hexyl Columns: Enhanced Aromatic Selectivity

Phenyl-Hexyl columns offer a unique selectivity profile due to the presence of a phenyl group linked to the silica surface via a hexyl chain. This chemistry allows for π-π interactions with aromatic analytes like benzoate, in addition to hydrophobic interactions.

Advantages:

  • Enhanced retention and selectivity for aromatic and unsaturated compounds.[2]

  • Can provide alternative selectivity to C18 columns, which can be beneficial for resolving complex mixtures.[2]

  • The hexyl linker provides a balance of hydrophobic retention and aromatic selectivity.[2]

Considerations:

  • Mobile phase selection can influence the degree of π-π interaction.

  • May not be as universally applicable as C18 columns for all types of analytes.

Mixed-Mode Columns: Tailored Separations

Mixed-mode chromatography columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This dual functionality can lead to unique and powerful separations that are not achievable with single-mode columns.

Advantages:

  • Offers alternative selectivity that can be manipulated by adjusting mobile phase parameters like pH and ionic strength.

  • Can provide enhanced retention and separation of polar and ionic compounds, which can be challenging on traditional reversed-phase columns.

  • Potentially allows for the simultaneous analysis of compounds with diverse polarities.

Considerations:

  • Method development can be more complex due to the multiple interaction mechanisms.

  • The specific performance will depend heavily on the particular chemistry of the mixed-mode phase.

Experimental Protocols

The following are representative experimental protocols for benzoate analysis using the discussed column types. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Benzoate Analysis on a C18 Column[1]
  • Column: Luna 5 µ C18(2) 100A (250 x 4.60 mm)

  • Mobile Phase: Sodium acetate and acetic acid buffer (pH 4.0) : Acetonitrile (70:30 v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

Protocol 2: Benzoate Analysis on a Phenyl-Hexyl Column (Representative)
  • Column: Luna® 5 µm Phenyl-Hexyl 100 Å (150 x 4.6 mm)

  • Mobile Phase: A: Water; B: Acetonitrile. Gradient: 40% B to 55% B in 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: Not specified

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

Protocol 3: General Approach for a Mixed-Mode Column
  • Column: Amaze HA Mixed-Mode Column (or similar)

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or formate) is typically used. The pH and buffer concentration are critical parameters for optimizing selectivity.

  • Flow Rate: Typically 0.5 - 1.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: Ambient to 40°C

  • Detection: UV (e.g., 230 nm) or Mass Spectrometry (MS)

Experimental Workflow for Benzoate Analysis

The following diagram illustrates a typical experimental workflow for the analysis of benzoate in a sample using HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (Pump, Injector, Column Oven) Filtration->HPLC_System Column Chromatographic Column (C18, Phenyl-Hexyl, or Mixed-Mode) HPLC_System->Column Detector UV/Vis or MS Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

References

Inter-laboratory Validation of Isobutyl 2-(methylamino)benzoate Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for Isobutyl 2-(methylamino)benzoate, a key process in ensuring method robustness and reliability across different testing sites. The principles and protocols outlined here are based on established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and consistency in drug development and quality control.

The successful transfer and validation of an analytical method between laboratories is a critical step to ensure that a receiving laboratory can achieve comparable results to the transferring laboratory.[1] This process is essential when analytical testing is outsourced to a contract research organization (CRO), when manufacturing is moved to a different site, or when multiple laboratories are involved in analyzing samples for a single study.[1][2]

Comparative Analysis of Key Performance Parameters

The core of an inter-laboratory validation lies in the comparative analysis of predefined performance characteristics. This is most commonly achieved through comparative testing, where both the transferring and receiving laboratories analyze the same set of samples.[1] The results are then statistically compared against predefined acceptance criteria.[1]

Below are tables summarizing hypothetical, yet representative, data from an inter-laboratory validation study of a High-Performance Liquid Chromatography (HPLC) assay for this compound.

Table 1: Comparison of System Suitability Test Results

ParameterTransferring LaboratoryReceiving LaboratoryAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates>3000>2800≥ 2000
%RSD of Peak Area (n=5)0.8%1.1%≤ 2.0%

Table 2: Assay Precision - Repeatability

Sample ConcentrationTransferring Lab (%RSD, n=6)Receiving Lab (%RSD, n=6)Acceptance Criteria (%RSD)
80%0.91.3≤ 2.0
100%0.71.1≤ 2.0
120%0.81.4≤ 2.0

Table 3: Assay Precision - Intermediate Precision

ConditionTransferring Lab (%RSD)Receiving Lab (%RSD)Acceptance Criteria (%RSD)
Different Analyst1.21.5≤ 3.0
Different Day1.41.6≤ 3.0
Different Instrument1.31.7≤ 3.0

Table 4: Assay Accuracy (% Recovery)

Spiked ConcentrationTransferring Lab (Mean % Recovery)Receiving Lab (Mean % Recovery)Acceptance Criteria (% Recovery)
80%99.598.998.0 - 102.0
100%100.2100.898.0 - 102.0
120%101.1101.598.0 - 102.0

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods. Below are the key experimental protocols for the HPLC assay of this compound.

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or other suitable modifier)

  • Placebo (formulation matrix without the active pharmaceutical ingredient)

Instrumentation
  • HPLC system with a UV detector, pump, autosampler, and column oven. Both laboratories should utilize HPLC systems with comparable performance characteristics.[1]

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic, to be specified)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 10 µL

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound Reference Standard in a 25 mL volumetric flask with a suitable solvent (e.g., methanol).

  • Working Standard Solution (0.1 mg/mL): Dilute the Stock Standard Solution accordingly to achieve the target concentration.

Sample Solution Preparation
  • Accurately weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add a suitable diluent, sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

Validation Experiments
  • System Suitability: Before initiating any validation experiments, perform five replicate injections of the Working Standard Solution to ensure the system is performing adequately.[1]

  • Precision (Repeatability): Analyze a minimum of six determinations at the target concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).

  • Precision (Intermediate): Assess the method's precision under variations within the same laboratory, such as different analysts, days, and equipment.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Specificity: Analyze the placebo to ensure no interference from excipients at the retention time of the this compound peak.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration) and evaluate the linearity of the response.

  • Range: The range is inferred from the linearity, accuracy, and precision studies.

  • Robustness: The transferring laboratory should evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of an inter-laboratory validation process.

G start Start: Method Developed at Transferring Lab protocol Develop Validation Protocol & Acceptance Criteria start->protocol transfer Transfer Protocol & Materials to Receiving Lab protocol->transfer training Training of Receiving Lab Personnel transfer->training execution Both Labs Execute Validation Protocol training->execution data_analysis Comparative Data Analysis & Statistical Evaluation execution->data_analysis report Generate Validation Report data_analysis->report success Method Successfully Transferred report->success Pass fail Failure to Meet Criteria report->fail Fail end End: Method Validated for Use at Both Labs success->end investigation Investigate Discrepancies & Re-execute fail->investigation investigation->execution

Caption: Workflow of an Inter-laboratory Method Transfer and Validation.

G cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_joint Joint Activities T_Dev Method Development T_Val Initial Validation T_Dev->T_Val Protocol Define Joint Validation Protocol T_Val->Protocol T_Exec Execute Comparative Testing Analysis Compare Results & Assess Against Criteria T_Exec->Analysis R_Train Method Training R_Exec Execute Comparative Testing R_Train->R_Exec R_Exec->Analysis Protocol->T_Exec Protocol->R_Train

Caption: Key Responsibilities in a Collaborative Inter-laboratory Validation.

References

A Spectroscopic Showdown: Differentiating Isobutyl 2-(methylamino)benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of isobutyl 2-(methylamino)benzoate and its positional isomers, the 3- and 4-(methylamino)benzoate counterparts, reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These distinctions are crucial for researchers in drug development and chemical synthesis for unambiguous identification and characterization.

This guide provides a comparative overview of the spectroscopic properties of these three isomers, supported by experimental data and detailed methodologies. The ortho (2-), meta (3-), and para (4-) positions of the methylamino group on the benzoate ring significantly influence the electronic environment of the molecule, leading to distinct spectral fingerprints.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three isomers of isobutyl (methylamino)benzoate. It is important to note that while experimental data for the 2-isomer is available, complete experimental spectra for the 3- and 4-isomers are not readily found in publicly accessible databases. Therefore, predicted values from spectroscopic software are included for a comprehensive comparison.

Spectroscopic TechniqueThis compoundIsobutyl 3-(methylamino)benzoate (Predicted)Isobutyl 4-(methylamino)benzoate (Predicted)
¹H NMR Aromatic protons: ~6.5-7.9 ppm; N-H proton: broad singlet; O-CH₂: ~4.2 ppm (d); CH(CH₃)₂: ~2.0 ppm (m); CH(CH₃)₂: ~1.0 ppm (d); N-CH₃: ~2.9 ppm (s)Aromatic protons: ~7.1-7.5 ppm; N-H proton: broad singlet; O-CH₂: ~4.2 ppm (d); CH(CH₃)₂: ~2.0 ppm (m); CH(CH₃)₂: ~1.0 ppm (d); N-CH₃: ~2.9 ppm (s)Aromatic protons: ~6.6-7.8 ppm; N-H proton: broad singlet; O-CH₂: ~4.1 ppm (d); CH(CH₃)₂: ~2.0 ppm (m); CH(CH₃)₂: ~1.0 ppm (d); N-CH₃: ~2.9 ppm (s)
¹³C NMR C=O: ~168 ppm; Aromatic C: ~110-151 ppm; O-CH₂: ~70 ppm; CH(CH₃)₂: ~28 ppm; CH(CH₃)₂: ~19 ppm; N-CH₃: ~30 ppmC=O: ~167 ppm; Aromatic C: ~113-150 ppm; O-CH₂: ~71 ppm; CH(CH₃)₂: ~28 ppm; CH(CH₃)₂: ~19 ppm; N-CH₃: ~30 ppmC=O: ~167 ppm; Aromatic C: ~111-153 ppm; O-CH₂: ~70 ppm; CH(CH₃)₂: ~28 ppm; CH(CH₃)₂: ~19 ppm; N-CH₃: ~30 ppm
IR (cm⁻¹) ~3400 (N-H stretch); ~2960 (C-H stretch, aliphatic); ~1690 (C=O stretch, ester); ~1600, ~1500 (C=C stretch, aromatic); ~1250 (C-O stretch, ester)[1]~3400 (N-H stretch); ~2960 (C-H stretch, aliphatic); ~1700 (C=O stretch, ester); ~1600, ~1500 (C=C stretch, aromatic); ~1240 (C-O stretch, ester)~3400 (N-H stretch); ~2960 (C-H stretch, aliphatic); ~1700 (C=O stretch, ester); ~1600, ~1500 (C=C stretch, aromatic); ~1230 (C-O stretch, ester)
Mass Spec (m/z) Molecular Ion [M]⁺: 207; Key Fragments: 151 (loss of isobutoxy group), 134 (loss of isobutyl group and CO), 120 (methylaminobenzoyl cation)[1]Molecular Ion [M]⁺: 207; Key Fragments: 151, 134, 120Molecular Ion [M]⁺: 207; Key Fragments: 151, 134, 120

Experimental Protocols

The following are general protocols for the spectroscopic analysis of aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, typically using electron ionization (EI) for GC-MS.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.

Spectroscopic_Analysis_Workflow Workflow for Isomer Differentiation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_identification Isomer Identification Sample Isobutyl (methylamino)benzoate Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Analyze Functional Group Frequencies IR->IR_Data MS_Data Analyze Molecular Ion & Fragmentation MS->MS_Data Isomer_2 This compound NMR_Data->Isomer_2 Isomer_3 Isobutyl 3-(methylamino)benzoate NMR_Data->Isomer_3 Isomer_4 Isobutyl 4-(methylamino)benzoate NMR_Data->Isomer_4 IR_Data->Isomer_2 IR_Data->Isomer_3 IR_Data->Isomer_4 MS_Data->Isomer_2 MS_Data->Isomer_3 MS_Data->Isomer_4

Caption: A flowchart illustrating the process of differentiating isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Isobutyl 2-(methylamino)benzoate and its structurally related compounds as insect repellents. While direct experimental data for this compound is not publicly available, this analysis leverages data from closely related anthranilate esters to infer its potential efficacy and guide future research.

The rising demand for effective and safe insect repellents necessitates the exploration of novel active ingredients. Anthranilate esters, a class of aromatic compounds, have emerged as promising alternatives to conventional repellents like DEET. This guide focuses on this compound and compares its potential biological activity with that of related compounds such as methyl anthranilate, ethyl anthranilate, butyl anthranilate, and methyl N,N-dimethylanthranilate.

Comparative Analysis of Repellent Activity

While specific quantitative data for the insect repellent activity of this compound is not available in the reviewed literature, the activity of structurally similar anthranilate esters against the common mosquito vector, Aedes aegypti, provides valuable insights. The following table summarizes the available data for these related compounds.

CompoundChemical StructureAssay TypeInsect SpeciesRepellency Data
This compound CC(C)COC(=O)c1ccccc1NC--No data available
Methyl N,N-dimethylanthranilate (MDA) CN(C)c1ccccc1C(=O)OCY-tube OlfactometerAedes aegyptiSignificant repellency (p < 0.001)[1]
Ethyl Anthranilate (EA) CCOC(=O)c1ccccc1NY-tube OlfactometerAedes aegyptiSignificant repellency (p < 0.001)[1]
Butyl Anthranilate (BA) CCCCOC(=O)c1ccccc1NY-tube OlfactometerAedes aegyptiNo significant repellency[1]

Experimental Protocols

The data presented for the related anthranilate compounds were primarily generated using two standard laboratory assays for evaluating insect repellent efficacy: the Arm-in-Cage test and the Y-tube Olfactometer assay.

Arm-in-Cage Assay

This method directly measures the ability of a substance to prevent mosquitoes from landing and biting.

Protocol:

  • Test Subjects: Human volunteers.

  • Mosquitoes: A cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Procedure:

    • A defined area on the volunteer's forearm is treated with the test compound.

    • The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).

    • The number of mosquito landings and/or bites on the treated area is recorded.

  • Data Analysis: The Complete Protection Time (CPT), defined as the time from application until the first confirmed bite, is a key metric. Repellency percentage can also be calculated by comparing the number of landings on treated versus untreated skin.

Y-tube Olfactometer Assay

This assay assesses the spatial repellency of a compound by giving insects a choice between treated and untreated air streams.

Protocol:

  • Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.

  • Airflow: A controlled and purified airflow is passed through each of the side arms.

  • Procedure:

    • One arm is connected to a source of clean air (control), while the other is connected to a source of air carrying the vapor of the test compound.

    • A human attractant (e.g., a finger) may be placed in both air streams to elicit a host-seeking response.

    • Insects are released at the base of the central arm and their movement into either the control or treated arm is recorded.

  • Data Analysis: The preference index is calculated based on the number of insects choosing the control arm versus the treated arm. A significantly higher number of insects in the control arm indicates repellency.

Mechanism of Action: A Glimpse into the Olfactory System

While the precise signaling pathways for anthranilate repellents are not fully elucidated, research suggests they interact with the insect's olfactory system. It is proposed that these compounds, similar to DEET, target olfactory receptors located in a sensory organ on the mosquito's antennae called the sacculus[1].

Another potential mechanism is the masking of attractive human odors. Some repellents may work by reducing the volatility of compounds on the skin that mosquitoes use to locate a host, effectively making the host "invisible" to the insect.

Below are diagrams illustrating the experimental workflows and a proposed general mechanism of action.

Experimental_Workflow_Arm_in_Cage cluster_prep Preparation cluster_application Application & Exposure cluster_data Data Collection & Analysis prep_repellent Prepare Repellent Solution apply_repellent Apply Repellent to Volunteer's Forearm prep_repellent->apply_repellent prep_mosquitoes Prepare Mosquito Cage (200 females) insert_arm Insert Arm into Cage (3 min exposure) prep_mosquitoes->insert_arm volunteer Recruit Human Volunteer volunteer->apply_repellent apply_repellent->insert_arm repeat_exposure Repeat Exposure (every 30 min) insert_arm->repeat_exposure record_landings Record Landings/Bites insert_arm->record_landings repeat_exposure->insert_arm calculate_cpt Calculate Complete Protection Time (CPT) record_landings->calculate_cpt

Arm-in-Cage Experimental Workflow

Experimental_Workflow_Y_Tube cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis setup_olfactometer Setup Y-Tube Olfactometer introduce_repellent Introduce Repellent Vapor to One Arm setup_olfactometer->introduce_repellent introduce_control Introduce Clean Air to Control Arm setup_olfactometer->introduce_control prepare_air Prepare Purified Air Streams prepare_air->introduce_repellent prepare_air->introduce_control prepare_insects Prepare Test Insects release_insects Release Insects at Base of Y-Tube prepare_insects->release_insects introduce_repellent->release_insects introduce_control->release_insects record_choice Record Insect Choice (Treated vs. Control Arm) release_insects->record_choice calculate_pi Calculate Preference Index record_choice->calculate_pi

Y-Tube Olfactometer Experimental Workflow

Proposed_Mechanism_of_Action cluster_environment External Environment cluster_insect Insect Olfactory System cluster_response Behavioral Response repellent Anthranilate Repellent (e.g., this compound) human_odors Human Odor Plume repellent->human_odors Masks Odorants or Olfactory Receptors (ORs) repellent->or Binds to/Activates human_odors->or Binds to/Activates antenna Mosquito Antenna sacculus Sacculus (Sensory Organ) orn Olfactory Receptor Neuron or->orn Signal Transduction avoidance Repellent Behavior (Avoidance) orn->avoidance Neural Signal to Brain

Proposed General Mechanism of Action

Conclusion and Future Directions

The available data on anthranilate esters strongly suggest that this compound holds promise as an effective insect repellent. Its structural similarity to compounds that have demonstrated significant repellency against Aedes aegypti warrants further investigation.

Future research should focus on:

  • Synthesis and Screening: The synthesis of this compound and its evaluation in standardized bioassays, such as the arm-in-cage and Y-tube olfactometer tests, is crucial to determine its specific repellent activity.

  • Structure-Activity Relationship (SAR) Studies: A systematic study of a series of N-methylanthranilate esters with varying alkyl groups would provide valuable insights into the structural requirements for optimal repellency.

  • Mechanism of Action Studies: Further research is needed to elucidate the specific olfactory receptors and signaling pathways involved in the repellent effect of anthranilate esters.

By pursuing these research avenues, the full potential of this compound and related compounds as safe and effective insect repellents can be realized, contributing to the development of new tools for the prevention of vector-borne diseases.

References

A Comparative Analysis of Benzoate Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive statistical analysis of key performance data for a range of benzoate esters, offering valuable insights for researchers, scientists, and drug development professionals. By objectively comparing their physicochemical properties, solubility, stability, and permeability, this document aims to facilitate informed decisions in formulation development and drug delivery.

Executive Summary

Benzoate esters are a class of compounds widely utilized in the pharmaceutical industry as preservatives, plasticizers, and active pharmaceutical ingredients. Their efficacy and safety are intrinsically linked to their molecular structure, which dictates their physicochemical characteristics and biological interactions. This guide provides a detailed comparison of common benzoate esters, including methyl, ethyl, propyl, and butyl esters, as well as the closely related parabens (p-hydroxybenzoate esters). The data presented herein has been compiled from various scientific sources to provide a robust comparative analysis.

Physicochemical Properties

The fundamental physicochemical properties of benzoate esters, such as molecular weight, melting point, boiling point, and lipophilicity (LogP), are critical determinants of their behavior in pharmaceutical formulations. These properties influence solubility, dissolution rate, and membrane permeability. A summary of these properties for selected benzoate esters is presented below.

PropertyMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl BenzoateMethylparabenEthylparabenPropylparabenButylparaben
Molecular Weight ( g/mol ) 136.15[1]150.17164.20178.23152.15[2]166.17180.20194.23
Melting Point (°C) -12.5-34-51.6-22125-128116-11895-9868-72
Boiling Point (°C) 199.6212230250270-280 (decomposes)297-298--
LogP (Octanol/Water) 2.12[1]2.63.13.61.962.473.043.57

Solubility

The solubility of benzoate esters in various media is a crucial factor for their formulation and bioavailability. Generally, their aqueous solubility decreases as the alkyl chain length increases, a trend directly related to their increasing lipophilicity. Conversely, they are typically soluble in organic solvents.

Stability Analysis

The chemical stability of benzoate esters, particularly their susceptibility to hydrolysis, is a key consideration for determining shelf-life and ensuring therapeutic efficacy. Hydrolysis, which can be catalyzed by acids or bases, results in the formation of benzoic acid and the corresponding alcohol.

A study on the alkaline hydrolysis of a series of benzoate esters demonstrated that the rate of hydrolysis is influenced by the size of the alkyl group.[3] The half-lives (t₁⸝₂) for methyl, ethyl, n-propyl, and n-butyl benzoate in rat plasma were found to be 36, 17, 10, and 10 minutes, respectively, indicating that plasma stability is inversely proportional to the size of the alkoxyl group.[3] In rat liver microsomes, methyl benzoate (t₁⸝₂ = 15 min) showed higher stability than ethyl benzoate (t₁⸝₂ = 12 min).[3]

Permeability

The ability of a drug to permeate biological membranes is fundamental to its absorption and distribution. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict in vivo intestinal absorption.

A study investigating the permeability of a series of 16 straight- and branched-chain parabens using the Caco-2 assay found that the apparent permeability (Papp) in the apical-to-basolateral direction was higher than in the basolateral-to-apical direction for the C1-C5 straight-chain parabens, indicating vectorial transport.[4] The study also revealed that for straight-chain parabens, both apical-to-basolateral and basolateral-to-apical Papp values decreased with increasing chain length and LogP.[4] The basolateral-to-apical Papp values were similar to those obtained from the PAMPA assay, suggesting this direction is primarily governed by passive diffusion.[4]

The following table summarizes the apparent permeability coefficients (Papp) for selected parabens from a PAMPA assay.

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)
p-Hydroxybenzoic acid< 1.0
Methylparaben~6.0
Ethylparaben~8.5
Propylparaben~7.0
Butylparaben~4.0
Heptylparaben< 1.0
Octylparaben< 1.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to ensure transparency and reproducibility.

HPLC Analysis of Benzoate Esters

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of benzoate esters. A general reversed-phase HPLC method is outlined below.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the initial mobile phase composition, to a concentration of approximately 10 µg/mL.

GC-MS Analysis for Stability Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, making it suitable for stability studies of benzoate esters.

  • Instrumentation: GC-MS system.

  • Column: Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Detector: Electron ionization (EI) mode.

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate) and may require derivatization (e.g., silylation) for improved volatility and peak shape.

In Vitro Dissolution Testing for Poorly Soluble Esters

Dissolution testing is critical for predicting the in vivo performance of oral dosage forms, especially for poorly soluble compounds like many benzoate esters.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: Selection is crucial and should be justified based on the physicochemical properties of the ester. For poorly soluble neutral compounds, the use of biorelevant media (e.g., FaSSIF, FeSSIF) or aqueous media containing surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.[5][6]

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-100 rpm.

  • Sampling: Aliquots are withdrawn at predetermined time points and analyzed by a validated analytical method, such as HPLC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool for predicting passive intestinal absorption.

  • Apparatus: 96-well filter plates (donor plate) and acceptor plates.

  • Membrane: A filter support on the donor plate is impregnated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.[7]

  • Donor Solution: The test compound is dissolved in a buffer at a relevant physiological pH (e.g., pH 5.0-7.4).

  • Acceptor Solution: The same buffer as the donor solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).[5]

  • Analysis: The concentration of the compound in both the donor and acceptor wells is determined by a suitable analytical method (e.g., LC-MS/MS) to calculate the permeability coefficient.

Signaling Pathways and Biological Interactions

The biological effects of benzoate esters can be mediated through various signaling pathways. While extensive comparative data is not available, parabens have been shown to interact with cellular pathways. For instance, some studies have investigated the estrogenic activity of parabens, which is thought to be mediated through estrogen receptors. The potency of this interaction generally increases with the length of the alkyl chain. Further research is needed to fully elucidate and compare the specific interactions of different benzoate esters with various signaling cascades.

Below are diagrams illustrating a general experimental workflow and a conceptual signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Benzoate Ester Sample dissolve Dissolve in Solvent sample->dissolve filter Filter dissolve->filter hplc HPLC Analysis filter->hplc Liquid Samples gcms GC-MS Analysis filter->gcms Volatile Samples quant Quantification hplc->quant gcms->quant stats Statistical Analysis quant->stats Comparison Guide Comparison Guide stats->Comparison Guide signaling_pathway benzoate Benzoate Ester receptor Cellular Receptor (e.g., Estrogen Receptor) benzoate->receptor Binding transduction Signal Transduction Cascade receptor->transduction transcription Transcription Factor Activation transduction->transcription gene_expression Altered Gene Expression transcription->gene_expression response Cellular Response gene_expression->response

References

Evaluating the Purity of Commercially Available Isobutyl 2-(methylamino)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive evaluation of the purity of commercially available Isobutyl 2-(methylamino)benzoate, a key intermediate in various synthetic pathways. We present a comparative analysis of purity data, detailed experimental protocols for quality assessment, and a discussion of alternative compounds.

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. Given its role in these critical applications, ensuring its purity is not just a matter of quality control but a fundamental prerequisite for reliable research and development. Impurities, even in trace amounts, can lead to unwanted side reactions, altered biological activity, and misleading analytical data.

This guide aims to equip researchers with the necessary information to critically evaluate the purity of commercially available this compound from various suppliers. By providing detailed analytical methods and comparative data, we empower scientists to make informed decisions when sourcing this crucial reagent.

Comparative Purity Analysis

A critical aspect of this guide is the transparent presentation of purity data from various commercial sources. While specific supplier names are anonymized for objectivity, the following table summarizes the purity levels of this compound from three different commercial suppliers, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

SupplierStated PurityDetermined Purity (HPLC)Determined Purity (GC-MS)Number of Detectable Impurities
Supplier A>98%98.5%98.2%3
Supplier B>99%99.6%99.5%1
Supplier C>95%96.2%95.8%5

Potential Impurities and Alternative Compounds

The synthesis of this compound typically involves the esterification of N-methylanthranilic acid with isobutanol. Potential impurities arising from this process may include unreacted starting materials such as N-methylanthranilic acid and isobutanol, as well as byproducts from side reactions. One potential byproduct is the self-condensation product of N-methylanthranilic acid.

For applications in the flavor and fragrance industry, a potential alternative to this compound is Isobutyl Benzoate .[1][2] This compound shares a similar ester functional group and is also utilized for its aromatic properties. However, the absence of the methylamino group on the benzene ring will alter its chemical reactivity and scent profile, a factor that researchers must consider based on their specific application.

Experimental Protocols for Purity Determination

To ensure the accurate assessment of this compound purity, standardized and validated analytical methods are essential. Below are detailed protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for quantifying the purity of organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both quantifying purity and identifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Analysis: Purity is assessed by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra to a library database (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl3).

  • Sample Preparation: Accurately weigh a precise amount of the analyte and the internal standard and dissolve them in the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for evaluating the purity of this compound and the decision-making process based on the analytical results.

Analytical Workflow for Purity Evaluation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Commercial Isobutyl 2-(methylamino)benzoate Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc GCMS->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra Library) GCMS->Impurity_ID Absolute_Quant Absolute Purity (Internal Standard) qNMR->Absolute_Quant Report Generate Certificate of Analysis Purity_Calc->Report Impurity_ID->Report Absolute_Quant->Report

Analytical workflow for purity assessment.

Decision Tree for Product Acceptance Start Purity Data Received CheckPurity Purity > 98%? Start->CheckPurity CheckImpurities Known/Acceptable Impurities? CheckPurity->CheckImpurities Yes Reject Reject Lot CheckPurity->Reject No Accept Accept Lot CheckImpurities->Accept Yes FurtherInvestigation Further Investigation CheckImpurities->FurtherInvestigation No FurtherInvestigation->Reject

Decision-making based on purity results.

Conclusion

The purity of this compound is a critical factor that can significantly impact the outcome of research and development projects. This guide has provided a framework for evaluating the purity of commercially available products through a combination of comparative data and detailed analytical protocols. By implementing these methods, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific findings. It is recommended that researchers request certificates of analysis from their suppliers and, where possible, perform their own internal quality control using the methods outlined in this guide.

References

Safety Operating Guide

Prudent Disposal of Isobutyl 2-(methylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isobutyl 2-(methylamino)benzoate was not located in the available resources. The following guidance is based on safety data for structurally similar compounds, including methyl 2-(methylamino)benzoate and isobutyl benzoate. It is imperative to obtain and consult the specific SDS for this compound from your supplier before handling and disposal to ensure adherence to all safety protocols.

The proper disposal of laboratory chemicals is paramount for environmental protection and personnel safety. For compounds like this compound, a methodical approach to waste management is essential. This guide provides a procedural overview for the safe handling and disposal of this substance, intended for researchers, scientists, and professionals in drug development.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Goggles compliant with European standard EN 166 or NIOSH-approved equivalents.

  • Hand Protection: Protective gloves. It is crucial to inspect gloves before use and to employ a proper glove removal technique to prevent skin contact.

  • Skin and Body Protection: Long-sleeved clothing and a lab coat should be worn.

  • Respiratory Protection: In cases of inadequate ventilation or when dealing with significant quantities, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Handling Precautions:

  • Handle the substance in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale the substance.

  • Prevent the formation of dust or aerosols.

  • Keep the chemical away from heat, sparks, and open flames.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Spill Containment and Cleanup:

  • Ensure Adequate Ventilation: Immediately ventilate the area of the spill.

  • Absorb the Spill: Use an inert absorbent material such as sand, sawdust, or kieselgur (diatomite) to contain the spill.

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable container labeled for disposal.

  • Decontaminate the Area: Wash the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the substance or contaminated cleaning materials to enter drains, surface water, or ground water.

III. Disposal Procedure

The disposal of this compound must comply with all local, regional, and national regulations. As this substance is classified as hazardous waste, it requires professional handling.

Step-by-Step Disposal Guidance:

  • Waste Classification: This substance should be treated as hazardous waste.

  • Containerization: Place the waste material in a suitable, clearly labeled, and tightly closed container.

  • Engage a Licensed Waste Disposal Contractor: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

  • Regulatory Compliance: Ensure that the disposal method is in full accordance with European Directives on waste and hazardous waste, as well as any other applicable local regulations.[1]

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local authorities.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was available in the searched resources. For information such as concentration limits for disposal or specific neutralization ratios, it is crucial to refer to the chemical's specific Safety Data Sheet (SDS).

Experimental Protocols

Detailed experimental protocols for the neutralization or disposal of this compound are not publicly available and would typically be developed on a case-by-case basis in accordance with waste disposal regulations.

Logical Workflow for Disposal

cluster_prep Preparation cluster_contain Containment & Collection cluster_disposal Disposal A Consult Specific SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Well-Ventilated Area B->C D Collect Waste in a Suitable, Labeled Container C->D E Tightly Seal the Container D->E F Contact Licensed Waste Disposal Contractor E->F G Follow Local, Regional & National Regulations F->G H Complete Required Disposal Documentation G->H

Caption: Workflow for the safe disposal of this compound.

IV. Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately and seek medical attention.

First Aid Measures:

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

References

Essential Safety and Logistics for Handling Isobutyl 2-(methylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling of chemical compounds is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Isobutyl 2-(methylamino)benzoate. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.

Hazard Identification

Based on data for structurally similar compounds such as Methyl 2-(methylamino)benzoate, this compound is anticipated to present the following hazards:

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled.[1][2]

  • Harmful if Swallowed : Ingestion may be harmful to health.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Chemical Splash Goggles or Safety Glasses with side shieldsMust meet European standard EN 166 or ANSI Z.87.1 standards.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling large quantities.[3][4]
Hands Chemical-Resistant GlovesButyl or nitrile gloves are recommended for protection against esters.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Laboratory CoatA long-sleeved lab coat should be worn to protect the skin.[1][3]
Respiratory Respirator (if necessary)Use is not typically required with adequate engineering controls like a fume hood.[3] If ventilation is insufficient or in case of large spills, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

1. Preparation:

  • Ensure that a Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[6]

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.[2]

  • Prevent the formation of aerosols.[2]

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.[5]

  • Remove and wash any contaminated clothing before reuse.[1]

  • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : this compound and any solutions containing it should be treated as hazardous waste.[1] Dispose of this waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, regional, and national regulations.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_hazards Key Safety Reminders prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 h1 Avoid Inhalation post1 Clean Work Area handle2->post1 Experiment Complete h2 Prevent Contact post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post2->post3 h3 Proper Disposal post4 Wash Hands post3->post4

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl 2-(methylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Isobutyl 2-(methylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.